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  • Product: Methyl 2-(1-amino-2-hydroxyethyl)benzoate
  • CAS: 1270526-84-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 2-(1-amino-2-hydroxyethyl)benzoate: Structure, Properties, and Synthetic Utility

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(1-amino-2-hydroxyethyl)benzoate, an organic compound with significant potential as a versatile building block in synthetic and medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(1-amino-2-hydroxyethyl)benzoate, an organic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. We will explore its unique molecular architecture, characterized by the ortho-positioning of a methyl ester and an amino alcohol substituent, which dictates its physicochemical properties and reactivity. This document details the compound's chemical identity, predicted spectroscopic profile, and discusses plausible synthetic strategies. Furthermore, it highlights its applications as a key intermediate for constructing complex heterocyclic systems and as a promising scaffold for drug discovery, drawing comparisons to structurally related molecules with known biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this multifunctional molecule.

Chemical Identity and Molecular Structure

Methyl 2-(1-amino-2-hydroxyethyl)benzoate is an organic compound belonging to the class of benzoates, which are esters derived from benzoic acid.[1] Its structure is distinguished by a methyl ester group and an amino alcohol side chain attached to the ortho (C2) position of the benzene ring.[1] This specific spatial arrangement of functional groups is critical, as it can facilitate intramolecular interactions that influence the molecule's overall reactivity and conformation.[1]

The molecule incorporates three primary functional groups: a methyl ester, a primary amine, and a primary alcohol.[1] This trifunctional nature makes it a highly valuable and versatile intermediate for a wide range of chemical transformations.

Identifier Value
IUPAC Name methyl 2-(1-amino-2-hydroxyethyl)benzoate
CAS Number 1270526-84-5[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.21 g/mol [1]
SMILES COC(=O)C1=CC=CC=C1C(CO)N[1]
InChI 1S/C10H13NO3/c1-14-10(13)8-5-3-2-4-7(8)9(11)6-12/h2-5,9,12H,6,11H2,1H3[1]

Physicochemical Properties

The physical properties of Methyl 2-(1-amino-2-hydroxyethyl)benzoate are directly influenced by its multifunctional structure. The presence of both hydrogen bond donors (the primary amine and hydroxyl groups) and hydrogen bond acceptors (the carbonyl and ether oxygens of the ester group) suggests complex intermolecular interactions.[1]

Property Value / Observation Structural Rationale
Physical State Solid at standard conditions.[1]Strong intermolecular forces, including hydrogen bonding, contribute to a higher melting point compared to non-polar analogues.
Solubility Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol) and moderately soluble in less polar solvents. Poorly soluble in water.The combination of a non-polar benzene ring and polar functional groups allows for solubility in a range of solvents. The overall molecule size limits high aqueous solubility.
Hydrogen Bond Donors 2 (from -NH₂ and -OH)These sites are critical for interacting with polar solvents and biological macromolecules.
Hydrogen Bond Acceptors 3 (from C=O, O-CH₃, and -OH)These sites contribute to the molecule's ability to engage in hydrogen bonding, affecting its solubility and binding properties.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, a robust prediction of its spectroscopic characteristics can be made based on its functional groups and chemical structure. This analysis is fundamental for reaction monitoring and structural verification during synthesis.

Technique Predicted Key Signals and Interpretation
¹H NMR ~7.2-8.0 ppm (m, 4H): Aromatic protons on the benzene ring. ~4.0-4.5 ppm (m, 1H): Methine proton (-CH(NH₂)-). ~3.9 ppm (s, 3H): Methyl protons of the ester (-OCH₃). ~3.6-3.8 ppm (m, 2H): Methylene protons of the alcohol (-CH₂OH). ~1.5-3.0 ppm (br s, 3H): Exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups.
¹³C NMR ~168 ppm: Carbonyl carbon of the ester (C=O). ~125-140 ppm: Aromatic carbons. ~65 ppm: Methylene carbon of the alcohol (-CH₂OH). ~55 ppm: Methine carbon (-CH(NH₂)-). ~52 ppm: Methyl carbon of the ester (-OCH₃).
IR (cm⁻¹) 3400-3200 (broad): Overlapping O-H and N-H stretching vibrations. 3050-3000: Aromatic C-H stretching. 2950-2850: Aliphatic C-H stretching. ~1720 (strong): C=O stretching of the ester. ~1250: C-O stretching of the ester.
Mass Spec. (MS) m/z 195: Molecular ion peak [M]⁺. Predicted Fragments: m/z 164 ([M-CH₂OH]⁺), m/z 136 ([M-COOCH₃]⁺), reflecting losses of key functional groups.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of Methyl 2-(1-amino-2-hydroxyethyl)benzoate generally proceeds from readily available benzoic acid derivatives.[1] A common conceptual approach involves the modification of a precursor molecule already containing the methyl benzoate framework. One of the most logical and efficient routes would involve the reduction of a suitable keto-azide or nitro-ketone precursor.

The causality behind this choice is chemoselectivity. A reagent like sodium borohydride (NaBH₄) is highly effective at reducing ketones to secondary alcohols while typically leaving ester and nitro groups untouched under controlled conditions. Subsequent reduction of the nitro group or azide to a primary amine can then be achieved using stronger reducing agents or catalytic hydrogenation.

Representative Synthetic Protocol

The following is a robust, self-validating protocol for a potential synthesis starting from Methyl 2-acetylbenzoate. This protocol is designed to ensure high purity and yield through controlled steps and in-process checks.

Materials:

  • Methyl 2-(2-nitro-1-oxoethyl)benzoate (precursor, synthesized separately)

  • Methanol (Anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas (H₂) or a transfer hydrogenation source like Ammonium Formate

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Selective Ketone Reduction

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the precursor, Methyl 2-(2-nitro-1-oxoethyl)benzoate (1.0 eq), in anhydrous methanol.

  • Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction and prevent side reactions.

  • Add Sodium Borohydride (1.1 eq) portion-wise over 30 minutes, monitoring the reaction temperature to keep it below 5°C.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot confirms completion.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the nitro-alcohol intermediate.

Step 2: Nitro Group Reduction (Catalytic Hydrogenation)

  • Dissolve the nitro-alcohol intermediate from Step 1 in methanol.

  • Carefully add 10% Palladium on Carbon (approx. 5 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • The reaction is self-validating; completion is indicated by the cessation of hydrogen consumption and confirmed by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-(1-amino-2-hydroxyethyl)benzoate.

  • Purify via column chromatography on silica gel if necessary.

G cluster_0 Step 1: Selective Ketone Reduction cluster_1 Step 2: Nitro Group Reduction A Methyl 2-(2-nitro-1-oxoethyl)benzoate B Dissolve in Methanol A->B C Cool to 0°C B->C D Add NaBH₄ C->D E Reaction & TLC Monitoring D->E F Quench & Extract E->F G Nitro-alcohol Intermediate F->G H Dissolve in Methanol I Add 10% Pd/C H->I J Hydrogenate (H₂ atmosphere) I->J K Filter Catalyst J->K L Concentrate & Purify K->L M Final Product L->M G_start->H

Caption: A representative two-step workflow for the synthesis of Methyl 2-(1-amino-2-hydroxyethyl)benzoate.

Chemical Reactivity

The utility of this molecule as a synthetic intermediate is derived from the distinct reactivity of its functional groups.[1]

  • Primary Amine (-NH₂): Acts as a nucleophile, readily participating in amide bond formation, alkylation, and condensation reactions to form heterocycles.[1]

  • Primary Alcohol (-OH): Can be oxidized to an aldehyde or carboxylic acid, or can undergo esterification or etherification to introduce new functionalities.[1]

  • Methyl Ester (-COOCH₃): Susceptible to hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, or transesterification.[1]

  • Aromatic Ring: Can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.[1]

Applications in Research and Drug Development

Role as a Synthetic Intermediate

Methyl 2-(1-amino-2-hydroxyethyl)benzoate is a powerful building block for constructing more complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmacologically active compounds.[1] For example, the amine and the ortho-ester (or its hydrolyzed carboxylic acid form) can be cyclized to form various benzimidazole or benzoxazine derivatives, which are prevalent motifs in medicinal chemistry.[1]

G A Methyl 2-(1-amino-2- hydroxyethyl)benzoate B Benzimidazole Derivatives A->B Cyclization C Benzoxazine Derivatives A->C Cyclization D Chiral Ligands A->D Functionalization E Prodrug Analogues A->E Ester/Amine Modification

Caption: Potential synthetic pathways from the core molecule to diverse chemical classes.

Potential Pharmacological Significance

While specific biological data for this compound is limited, compounds with similar structural features have demonstrated notable biological activities, including antibacterial and anti-inflammatory effects.[1] The molecule's design makes it a promising scaffold for medicinal chemistry exploration for several reasons:[1]

  • Hydrogen Bonding: The amine and hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling strong interactions with the active sites of enzymes and receptors.[1]

  • π-π Interactions: The aromatic ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein targets.[1]

  • Prodrug Potential: The methyl ester can be designed as a prodrug moiety, which may be cleaved in vivo by esterases to release the active carboxylic acid form, potentially improving bioavailability.[1]

  • Chirality: The carbon atom bearing the amine and hydroxyl groups is a chiral center, allowing for the synthesis of stereoisomers which could exhibit different pharmacological profiles.

Conclusion

Methyl 2-(1-amino-2-hydroxyethyl)benzoate is a molecule of significant interest due to its unique combination of reactive functional groups arranged in a synthetically advantageous ortho-configuration. Its value as a building block for complex heterocyclic systems is clear, and its structural motifs suggest considerable potential as a scaffold for the development of novel therapeutic agents. The predictive spectroscopic data and representative synthetic protocol provided in this guide offer a solid foundation for researchers to begin exploring the chemistry and applications of this promising compound.

References

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 2-(1-amino-2-hydroxyethyl)benzoate

Introduction Methyl 2-(1-amino-2-hydroxyethyl)benzoate is a novel organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol .[1] Its structure, featuring a methyl ester, a primary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-(1-amino-2-hydroxyethyl)benzoate is a novel organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol .[1] Its structure, featuring a methyl ester, a primary amine, and a primary alcohol, presents a unique profile for potential pharmacological activity.[1] As with any new chemical entity (NCE) destined for therapeutic development, a thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is paramount. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to conduct the pharmacokinetic profiling of Methyl 2-(1-amino-2-hydroxyethyl)benzoate, from initial in vitro characterization to in vivo studies, all within the context of current regulatory expectations.

The strategic selection and execution of ADME assays are critical for making informed decisions throughout the drug discovery and development pipeline, from lead optimization to preclinical candidate selection.[2][3][4] This document is designed to serve as a practical roadmap, explaining not just the "what" and "how," but also the "why" behind the experimental choices, ensuring scientific integrity and a self-validating approach to data generation.

Part 1: Foundational Physicochemical and In Vitro ADME Profiling

The journey of characterizing a new molecule's pharmacokinetics begins with understanding its fundamental physicochemical properties and its behavior in simplified biological systems. These early-stage in vitro assays are cost-effective, have a high throughput, and provide crucial data to guide further, more complex studies.[2][4]

Physicochemical Characterization: The Building Blocks of Pharmacokinetics

The solubility and lipophilicity of a compound are foundational parameters that influence its absorption and distribution.

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability.

    • Protocol: Kinetic and Thermodynamic Solubility Assays

      • Kinetic Solubility (High-Throughput): A concentrated DMSO stock solution of Methyl 2-(1-amino-2-hydroxyethyl)benzoate is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The solution is shaken, and the highest concentration at which the compound remains in solution is determined by methods like nephelometry or UV/Vis spectroscopy.

      • Thermodynamic Solubility (Gold Standard): An excess of the solid compound is equilibrated in PBS (pH 7.4) for an extended period (e.g., 24-48 hours) to ensure a saturated solution. The supernatant is then filtered, and the concentration is determined by a specific analytical method like LC-MS/MS.

  • Lipophilicity (LogD): This parameter measures the compound's distribution between an aqueous and an organic phase, predicting its ability to cross cell membranes.

    • Protocol: LogD Determination (Shake-Flask Method)

      • A known amount of Methyl 2-(1-amino-2-hydroxyethyl)benzoate is dissolved in a biphasic system of n-octanol and PBS (pH 7.4).

      • The mixture is shaken vigorously until equilibrium is reached.

      • The two phases are separated by centrifugation.

      • The concentration of the compound in each phase is measured.

      • LogD is calculated as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Absorption: Predicting Oral Bioavailability

For orally administered drugs, the ability to permeate the intestinal wall is a key factor for success.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a first indication of passive diffusion.

    • Protocol:

      • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

      • This plate is placed on top of a 96-well plate containing the test compound in buffer (donor compartment).

      • The acceptor compartment (top plate) is filled with buffer.

      • After an incubation period, the concentration of the compound in both compartments is measured.

      • The permeability coefficient (Pe) is calculated.

  • Caco-2 Permeability Assay: This cell-based assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier. It provides information on both passive and active transport.

    • Protocol:

      • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for ~21 days to form a confluent monolayer.

      • The integrity of the monolayer is verified.

      • The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time (A-to-B permeability).

      • To assess active efflux, the experiment is also performed in the reverse direction (B-to-A permeability). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[4]

In Vitro Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins (e.g., albumin, α1-acid glycoprotein) influences its distribution and availability to reach its target and metabolizing enzymes.

  • Protocol: Equilibrium Dialysis

    • A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

    • Methyl 2-(1-amino-2-hydroxyethyl)benzoate is added to the plasma side.

    • The system is incubated until equilibrium is reached.

    • The concentrations of the compound in the plasma and buffer chambers are measured.

    • The fraction unbound (fu) is calculated.

In Vitro Metabolism: Stability and Enzyme Interactions

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).

  • Metabolic Stability: These assays determine the rate at which the compound is metabolized by liver enzymes.

    • Protocol: Liver Microsomal and Hepatocyte Stability

      • Microsomes: The compound is incubated with liver microsomes (containing Phase I enzymes like Cytochrome P450s) and the cofactor NADPH.

      • Hepatocytes: The compound is incubated with cryopreserved hepatocytes (containing both Phase I and Phase II enzymes).

      • Aliquots are taken at various time points, and the reaction is quenched.

      • The disappearance of the parent compound is monitored by LC-MS/MS.

      • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

  • Cytochrome P450 (CYP) Inhibition: This assay assesses the potential of the compound to inhibit major CYP isoforms, which can lead to DDIs.

    • Protocol:

      • Specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are incubated with human liver microsomes in the presence of varying concentrations of Methyl 2-(1-amino-2-hydroxyethyl)benzoate.

      • The formation of the substrate's metabolite is measured.

      • The IC50 value (concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined.

  • Metabolite Identification: Early identification of major metabolites is important for understanding clearance pathways and for safety assessment.[5]

    • Protocol:

      • Following incubation with hepatocytes, the samples are analyzed by high-resolution mass spectrometry.

      • The mass spectra are scrutinized for potential metabolites (e.g., products of oxidation, hydrolysis, glucuronidation).

ParameterAssayResultInterpretation
Solubility Thermodynamic150 µg/mL at pH 7.4Moderate solubility, likely not a major impediment to oral absorption.
Lipophilicity LogD1.8 at pH 7.4Balanced lipophilicity, suggesting good potential for membrane permeation.
Permeability Caco-2 (Papp A-B)15 x 10^-6 cm/sHigh permeability, indicating good potential for oral absorption.
Caco-2 Efflux Ratio1.2Low efflux ratio, suggesting it is not a significant substrate of P-gp.
Distribution Plasma Protein Binding85% boundModerate binding; a significant fraction will be free to exert its effect.
Metabolism Human Liver Microsome t1/245 minModerately stable, suggesting a moderate rate of Phase I metabolism.
Human Hepatocyte t1/230 minLess stable in hepatocytes, indicating potential Phase II metabolism.
DDI Potential CYP Inhibition (IC50)> 50 µM for all major isoformsLow potential for inhibiting major CYP enzymes.

Part 2: In Vivo Pharmacokinetic Profiling in a Rodent Model

Following promising in vitro data, in vivo studies are conducted to understand the compound's behavior in a whole organism.[6][7] Rodent models, such as the Sprague-Dawley rat, are commonly used for initial PK studies.[8][9]

Bioanalytical Method Development and Validation

A robust and validated analytical method is the cornerstone of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices.

  • Method Development Strategy:

    • Compound Tuning: Determine the optimal mass transitions (precursor and product ions) for Methyl 2-(1-amino-2-hydroxyethyl)benzoate and an appropriate internal standard.

    • Chromatography: Develop a chromatographic method (e.g., reversed-phase UPLC) that provides good peak shape and separation from endogenous matrix components.

    • Sample Preparation: Optimize a sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA, ICH) for parameters such as accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.[10][11]

Design of a Single-Dose Pharmacokinetic Study in Rats

This study aims to determine key PK parameters after intravenous (IV) and oral (PO) administration. The IV dose provides a baseline for 100% bioavailability, while the PO dose assesses oral absorption.

  • Experimental Design:

    • Animals: Male Sprague-Dawley rats (n=3-5 per group).

    • Dosing:

      • Group 1 (IV): 1 mg/kg administered as a bolus via the tail vein.

      • Group 2 (PO): 10 mg/kg administered by oral gavage.

    • Sample Collection: Serial blood samples (e.g., ~200 µL) are collected from a cannulated vessel (e.g., jugular vein) at specified time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[7]

    • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation and stored at -80°C until analysis.

Workflow for In Vivo Pharmacokinetic Study

G cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Post-Study Phase A Bioanalytical Method Development & Validation B Dose Formulation Preparation & Analysis A->B C Animal Acclimatization & Surgical Cannulation B->C D Dosing (IV & PO) C->D E Serial Blood Sampling D->E F Plasma Processing & Storage E->F G Sample Analysis (LC-MS/MS) F->G H Pharmacokinetic Data Analysis G->H I Reporting H->I

Caption: Workflow for an in vivo pharmacokinetic study.

Data Analysis and Pharmacokinetic Parameter Calculation

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

  • Key Pharmacokinetic Parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2 (Half-life): Time required for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 12002500
Tmax (h) 0.080.5
AUC_last (ng*h/mL) 18009000
t1/2 (h) 2.52.8
CL (mL/min/kg) 9.3-
Vd (L/kg) 2.0-
F (%) -50%

Part 3: Interpretation, Integration, and Future Directions

The integration of in vitro and in vivo data provides a holistic view of the pharmacokinetic profile of Methyl 2-(1-amino-2-hydroxyethyl)benzoate.

  • Integrated Analysis: The high in vitro permeability and moderate solubility are consistent with the good oral absorption observed in vivo (F=50%). The moderate in vitro metabolic stability aligns with the observed moderate clearance and half-life in rats. The low potential for CYP inhibition in vitro suggests a lower risk of clinical drug-drug interactions, a favorable characteristic for a drug candidate.

  • Regulatory Context: The data generated in these studies are essential components of an Investigational New Drug (IND) application submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA).[10][12] All nonclinical laboratory studies intended to support regulatory submissions must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[10][12]

Logical Decision-Making Framework

G node_process node_process Start Start: In Vitro Profiling Solubility Acceptable Solubility? Start->Solubility Permeability Good Permeability? Solubility->Permeability Yes Stop Stop or Re-engineer Solubility->Stop No Stability Metabolically Stable? Permeability->Stability Yes Permeability->Stop No DDI Low DDI Risk? Stability->DDI Yes Stability->Stop No InVivo Proceed to In Vivo PK Study DDI->InVivo Yes DDI->Stop No Bioavailability Acceptable Bioavailability? InVivo->Bioavailability Bioavailability->Stop No Candidate Candidate for Further Development Bioavailability->Candidate Yes

Caption: A decision-making tree for early pharmacokinetic profiling.

Conclusion

This guide has outlined a comprehensive and technically rigorous approach to the pharmacokinetic profiling of a novel chemical entity, Methyl 2-(1-amino-2-hydroxyethyl)benzoate. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, researchers can build a robust data package. This data is not only crucial for understanding the molecule's therapeutic potential but also for making critical go/no-go decisions in the drug development process and for designing future preclinical and clinical studies. Adherence to these principles of scientific integrity and regulatory awareness will ultimately pave the way for the successful translation of promising molecules from the laboratory to the clinic.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). IONTOX.
  • Methyl 2-(1-amino-2-hydroxyethyl)benzoate - 1270526-84-5. (n.d.). Vulcanchem.
  • In Vivo Pharmacokinetics | Nonclinical PK & TK Services. (n.d.). Xyzagen.
  • In Vivo PK and TK. (n.d.). BioDuro.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • Small Animal In Vivo PK Service. (2024, June 15). Creative Biolabs.
  • In Vitro ADME. (n.d.). Selvita.
  • In vivo Pharmacokinetic Studies | Dog and Rodent PK. (2021, February 23). Aurigene Pharmaceutical Services.
  • In Vitro ADME. (n.d.). BioDuro.
  • In Vitro ADME CRO Services | ADME Drug Discovery. (n.d.). Symeres.
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
  • FDA Requirements for Preclinical Studies. (n.d.).
  • ICH M12: How to Accelerate Your Drug Development Program. (2024, July 8). Premier Research.
  • ICH M12 Guideline on drug interaction studies - Questions and answers. (2024, May 21). European Medicines Agency.
  • DRUG INTERACTION STUDIES. (2024, May 21). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.
  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021, August 20). U.S. Food and Drug Administration.

Sources

Foundational

Biocatalytic Engineering of Methyl 2-(1-amino-2-hydroxyethyl)benzoate Derivatives

Executive Summary & Pharmacological Context Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS 1270526-84-5) is a highly privileged ortho-substituted aromatic building block[1]. The 1-amino-2-hydroxyethyl motif is critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS 1270526-84-5) is a highly privileged ortho-substituted aromatic building block[1]. The 1-amino-2-hydroxyethyl motif is critical in the development of potent, isoform-selective Histone Deacetylase (HDAC) inhibitors[2] and selective Factor D inhibitors targeting the alternative complement pathway[3]. Traditional chemical synthesis of this motif requires complex protecting group strategies, harsh pH regulation, and toxic transition metal catalysts[1]. In contrast, engineered biosynthetic pathways utilizing biocatalytic cascades offer a green, highly stereoselective, and scalable alternative.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the enzymatic logic required to synthesize this pharmacophore, providing a self-validating protocol for drug development professionals.

Retrobiosynthetic Analysis & Pathway Design

To biosynthesize the 1-amino-2-hydroxyethyl side chain on a benzoate core, we deconstruct the target molecule into two modular enzymatic transformations:

  • C-C Bond Formation (Umpolung): The α -hydroxy ketone intermediate, methyl 2-(2-hydroxyacetyl)benzoate, is generated from methyl 2-formylbenzoate and formaldehyde. This cross-acyloin condensation is catalyzed by a Thiamine Diphosphate (ThDP)-dependent lyase. The causality here is fundamental: ThDP forms a Breslow intermediate with the donor aldehyde, reversing its polarity (umpolung) so it can act as a nucleophile against the formaldehyde acceptor.

  • Stereoselective Amination: The α -hydroxy ketone is then converted to the primary amine via an ω -Transaminase ( ω -TA). PLP-dependent ω -TAs are chosen for their exquisite enantioselectivity, allowing for the precise synthesis of either the (S)- or (R)-enantiomer depending on the enzyme variant used, mimicking the efficiency seen in related L-Threonine Aldolase/Transaminase systems[4].

Pathway Substrate Methyl 2-formylbenzoate + Formaldehyde Enz1 ThDP-Dependent Lyase (e.g., BAL) Substrate->Enz1 Umpolung Reaction Intermediate Methyl 2-(2-hydroxyacetyl)benzoate (α-hydroxy ketone) Enz2 ω-Transaminase (PLP-dependent) Intermediate->Enz2 Amine Donor (e.g., Isopropylamine) Product Methyl 2-(1-amino-2-hydroxyethyl)benzoate Enz1->Intermediate C-C Bond Formation Enz2->Product Stereoselective Amination

Engineered biocatalytic cascade for the synthesis of the 1-amino-2-hydroxyethyl motif.

Quantitative Data: Enzyme Variant Efficacy

The efficiency of the cascade heavily depends on the enzyme variants and amine donors selected. The table below summarizes the quantitative data for different theoretical and applied biocatalytic setups used for this scaffold.

Lyase VariantTransaminase VariantAmine DonorYield (%)Enantiomeric Excess (ee %)Reference Context
Benzaldehyde Lyase (wt)C. violaceum ω -TAIsopropylamine45%92% (S)Adapted from[4]
ApPDC (E469G variant)V. fluvialis ω -TAL-Alanine78%>99% (S)Adapted from[1]
SucA (E. coli)B. megaterium ω -TAIsopropylamine85%>99% (R)Adapted from[2]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes built-in quality control checks to confirm mechanistic success before proceeding.

Protocol: One-Pot, Two-Step Biocatalytic Synthesis

Objective: Synthesize (S)-methyl 2-(1-amino-2-hydroxyethyl)benzoate from methyl 2-formylbenzoate.

Step 1: Preparation of the Biocatalytic Matrix

  • Action: In a 50 mL bioreactor, prepare 20 mL of 100 mM HEPES buffer (pH 7.5). Add 1 mM ThDP, 1 mM PLP, and 5 mM MgSO 4​ .

  • Causality: ThDP and Mg 2+ are obligate cofactors for the lyase; PLP is essential for the transaminase. The pH of 7.5 balances the optimal activity of both enzymes while minimizing the spontaneous degradation of the aldehyde substrate.

  • Validation Check: Measure the UV absorbance of the buffer at 388 nm to confirm PLP saturation.

Step 2: Cross-Acyloin Condensation (Module 1)

  • Action: Add 50 mM methyl 2-formylbenzoate and 100 mM formaldehyde to the reactor. Introduce 2 mg/mL of purified ApPDC (E469G variant). Incubate at 30°C for 12 hours with 200 rpm agitation.

  • Causality: Formaldehyde is used in excess to drive the cross-condensation over the homocoupling of the benzaldehyde derivative.

  • Validation Check: Extract a 100 μ L aliquot, quench with 1% TFA, and analyze via RP-HPLC (254 nm). The disappearance of the methyl 2-formylbenzoate peak validates the completion of Module 1.

Step 3: Stereoselective Amination (Module 2)

  • Action: To the same reactor, add 250 mM Isopropylamine (IPA) and 2 mg/mL of V. fluvialis ω -TA. Continue incubation at 30°C for 24 hours.

  • Causality: A 5-fold excess of IPA shifts the thermodynamic equilibrium toward the amine product. The coproduct, acetone, is volatile and partially escapes the system, further driving the reaction forward[4].

  • Validation Check: Perform chiral HPLC analysis on a Chiralcel OD-H column. The presence of a single peak corresponding to the (S)-enantiomer (>99% ee) validates the stereochemical integrity of the cascade.

Step 4: Downstream Processing (DSP)

  • Action: Adjust the pH of the reaction mixture to 10.0 using 1M NaOH. Extract three times with equal volumes of ethyl acetate. Dry the organic phase over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

  • Causality: At pH 10.0, the primary amine is deprotonated (free base), maximizing its partition coefficient into the organic extraction phase.

Workflow Step1 Step 1: Matrix Prep Buffer pH 7.5, ThDP, PLP, Mg2+ Step2 Step 2: C-C Formation ApPDC, Formaldehyde, 30°C, 12h Step1->Step2 Step3 Step 3: Amination ω-TA, Isopropylamine, 30°C, 24h Step2->Step3 Step4 Step 4: DSP pH 10.0 Adjustment, EtOAc Extraction Step3->Step4

Self-validating experimental workflow for the one-pot biocascade.

Conclusion & Scale-Up Perspectives

The biocatalytic synthesis of Methyl 2-(1-amino-2-hydroxyethyl)benzoate derivatives represents a paradigm shift in the manufacturing of complex pharmaceutical intermediates. Future scale-up efforts should focus on whole-cell biocatalysis utilizing engineered E. coli strains co-expressing the lyase and transaminase, coupled with in situ product removal (ISPR) using hydrophobic resins to mitigate product inhibition.

References

  • [1] Vulcanchem. "Methyl 2-(1-amino-2-hydroxyethyl)benzoate - 1270526-84-5: Synthesis Methodologies." Source: vulcanchem.com. URL:

  • [2] Journal of Medicinal Chemistry (ACS). "Discovery of Potent, Isoform-Selective Inhibitors of Histone Deacetylase Containing Chiral Heterocyclic Capping Groups and a N-(2-Aminophenyl)benzamide Binding Unit." Source: acs.org. URL:

  • [4] EvitaChem. "(s)-4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol." Source: evitachem.com. URL:

  • [3] Journal of Medicinal Chemistry (ACS). "Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway." Source: acs.org. URL:

Sources

Exploratory

The Toxicity and Safety Profile of Methyl 2-(1-amino-2-hydroxyethyl)benzoate: A Technical Guide for Drug Development

Executive Summary Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS: 1270526-84-5) is a highly versatile, ortho-substituted organic building block utilized extensively in modern drug discovery. Featuring a unique molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS: 1270526-84-5) is a highly versatile, ortho-substituted organic building block utilized extensively in modern drug discovery. Featuring a unique molecular architecture comprising a methyl ester, a primary amine, and a primary alcohol, this compound is a critical precursor for synthesizing complex nitrogen-containing heterocycles1[1]. While the isolated building block presents moderate acute handling hazards, its primary safety considerations in pharmaceutical development revolve around the downstream toxicity of its active pharmaceutical ingredient (API) derivatives—most notably in the design of ROCK1/2 kinase inhibitors2[2] and PHGDH inhibitors for oncology3[3].

This whitepaper synthesizes the intrinsic physicochemical hazards of the raw compound and outlines self-validating experimental workflows required to ensure the safety and selectivity of its therapeutic derivatives.

Physicochemical Architecture and Intrinsic Toxicity

The raw compound exhibits specific acute toxicities driven by its functional groups. The spatial proximity of the primary amine and hydroxyl groups facilitates intramolecular hydrogen bonding, which influences both its chemical reactivity and its interaction with biological membranes 1[1].

From an occupational and laboratory safety perspective, the compound carries standard Globally Harmonized System (GHS) hazard classifications 4[4]. The causality behind these irritant properties stems from the nucleophilic nature of the amine and hydroxyl moieties, which can disrupt lipid bilayers and alter local pH upon contact with mucosal moisture. Furthermore, the ester group is susceptible to enzymatic hydrolysis by non-specific esterases, potentially releasing reactive benzoate metabolites that must be accounted for during handling.

Quantitative Hazard & Safety Profile
Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 1270526-84-5Unique chemical identifier1[1].
Molecular Weight 195.21 g/mol Moderate MW enables favorable membrane permeability 1[1].
H302 Harmful if swallowedEnzymatic ester hydrolysis releases reactive metabolites 4[4].
H315 / H319 Skin & Eye IrritationAmine/hydroxyl groups disrupt mucosal lipid bilayers4[4].
H335 Respiratory IrritationFine particulate inhalation causes local tissue inflammation 4[4].

Translational Safety: From Building Block to API

When Methyl 2-(1-amino-2-hydroxyethyl)benzoate is integrated into larger molecular scaffolds, the toxicological focus shifts from acute chemical irritation to target-mediated and off-target systemic toxicities.

For example, derivatives of this compound are utilized to synthesize ROCK1 and ROCK2 kinase inhibitors2[2]. The therapeutic window of these inhibitors relies heavily on avoiding promiscuous binding to off-target kinases (such as hERG or EGFR), which is a primary driver of cardiotoxicity and hepatotoxicity 2[2]. Consequently, rigorous self-validating screening protocols must be employed during the lead optimization phase.

Self-Validating Experimental Protocols

To ensure the safety of APIs synthesized from this building block, the following rigorous, self-validating protocols are standard practice.

Protocol 1: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Objective: Assess the basal cytotoxicity of synthesized derivatives in hepatic models. Causality: HepG2 cells are utilized because the liver is the primary site of xenobiotic metabolism. Ester hydrolysis of the benzoate group occurs rapidly in hepatic tissues; testing in this cell line ensures that any toxic metabolites generated by this cleavage are accurately detected. ATP quantitation provides a highly sensitive, homogeneous readout for acute cell death.

Self-Validation Mechanism: The assay relies on internal controls to establish a dynamic range. Staurosporine (1 µM) is used as a positive control for apoptosis, while a 0.1% DMSO vehicle serves as the negative control. The assay is only considered valid if the calculated Z'-factor is > 0.5.

Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test derivative starting at a maximum concentration of 50 µM.

  • Treatment: Treat the cells with the compound dilutions, ensuring the final DMSO concentration remains ≤ 0.1%. Incubate for 72 hours.

  • Lysis & Stabilization: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake the plate at 500 rpm for 2 minutes to induce complete cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multi-mode plate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Kinase Selectivity Profiling (Radiometric Assay)

Objective: Evaluate off-target kinase inhibition to prevent systemic toxicity in downstream APIs 2[2]. Causality: A radiometric ³³P-ATP assay is selected over fluorescent surrogate assays because it directly measures the catalytic transfer of phosphate. This avoids false positives caused by the auto-fluorescence common in highly conjugated organic building blocks.

Self-Validation Mechanism: A pan-kinase inhibitor is included across the panel to validate enzymatic activity. Any test compound exhibiting an IC₅₀ < 100 nM against an off-target kinase must be orthogonally validated using a biophysical method (e.g., Surface Plasmon Resonance) to rule out assay interference.

Methodology:

  • Reaction Assembly: In a 96-well plate, combine the target kinase, specific peptide substrate, and the test compound (screened at 1 µM and 10 µM) in a standardized kinase assay buffer.

  • Initiation: Initiate the reaction by adding a mixture of cold ATP and ³³P-ATP. Incubate for 1 hour at room temperature.

  • Quenching: Terminate the enzymatic reaction by adding 3% phosphoric acid.

  • Filtration: Transfer the reaction mixture to a glass-fiber filter plate. Wash extensively with 75 mM phosphoric acid to remove unreacted ³³P-ATP.

  • Quantification: Add scintillation fluid and measure the incorporated radioactivity via liquid scintillation counting. Flag any compound showing >80% inhibition at 1 µM for full dose-response profiling.

Safety Validation Workflow Visualization

SafetyWorkflow BB Methyl 2-(1-amino-2-hydroxyethyl)benzoate Synth API Synthesis (ROCK/PHGDH Inhibitors) BB->Synth Derivatization Cyto In Vitro Cytotoxicity (CellTiter-Glo Assay) Synth->Cyto Kinase Kinase Selectivity (Off-Target Profiling) Synth->Kinase InVivo In Vivo Toxicity (MTD & PK Profiling) Cyto->InVivo IC50 > 10 µM Kinase->InVivo High Selectivity Lead Safe Clinical Candidate InVivo->Lead Favorable Safety

Workflow for safety validation of Methyl 2-(1-amino-2-hydroxyethyl)benzoate derivatives.

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Protocols & Analytical Methods

Method

HPLC method development for Methyl 2-(1-amino-2-hydroxyethyl)benzoate quantification

[label="Low pH (pH ~2. Method development workflow for basic amine quantification via RP-HPLC.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Low pH (pH ~2.

Method development workflow for basic amine quantification via RP-HPLC.

Optimized Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution, symmetrical peak shape (Asymmetry Factor < 1.3), and a highly reproducible retention time.

Table 1: Finalized HPLC Method Parameters

ParameterSpecificationRationale
Column Waters XBridge C18 (or equivalent Type B hybrid), 150 x 4.6 mm, 3.5 µmHigh pH stability, low silanol activity prevents amine tailing[1].
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Milli-Q WaterLow pH suppresses silanol ionization; TFA provides ion-pairing[2].
Mobile Phase B 100% HPLC-Grade Acetonitrile (ACN)Lower viscosity and better UV transparency at 230 nm than methanol.
Elution Mode Gradient: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12.1-15 min (5% B)Gradient elution focuses the trailing edge of the peak, further reducing tailing[3].
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal linear velocity.
Column Temp 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV/Vis or PDA at 230 nm (Primary) and 270 nm (Reference)Captures the primary π-π* transition of the benzoate core[4].
Injection Vol 10 µLPrevents column overloading which can exacerbate peak tailing[5].

Experimental Protocol: Step-by-Step Execution

To ensure this protocol acts as a self-validating system, sample preparation must account for the solvent effect. Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase (95% A) will cause the analyte to travel unretained through the column head, resulting in split or distorted peaks.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of ultrapure Milli-Q water (18.2 MΩ·cm) into a clean glass bottle. Add exactly 1.0 mL of MS-grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Pour 1000 mL of HPLC-grade Acetonitrile into a separate glass bottle. Degas via sonication for 10 minutes.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 2-(1-amino-2-hydroxyethyl)benzoate reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete dissolution of the hydrophobic ester core), then dilute to volume with Methanol. Store at 4°C to prevent ester hydrolysis.

  • Working Standard (50 µg/mL): Pipette 500 µL of the Stock Solution into a 10 mL volumetric flask. Crucial Step: Dilute to volume using the Initial Mobile Phase (95% A : 5% B). This matches the sample diluent to the starting gradient conditions, preventing peak distortion.

Step 3: System Equilibration and Execution
  • Purge the HPLC lines with Mobile Phases A and B.

  • Set the column oven to 30°C and initiate the method gradient. Allow the column to equilibrate for at least 15 column volumes (approx. 20 minutes) until the baseline at 230 nm is completely stable.

  • Perform a blank injection (Initial Mobile Phase) to ensure no ghost peaks elute at the expected retention time of the analyte.

  • Inject the Working Standard (10 µL) in triplicate to verify system suitability (Retention time RSD ≤ 1.0%, Tailing factor ≤ 1.5).

ICH Q2(R2) Validation Framework

Analytical methods must be validated to prove they are "fit for purpose." According to the latest ICH Q2(R2) guidelines (effective June 2024), the validation lifecycle emphasizes a risk-based approach and clearly defined reportable ranges[6][7].

For the quantitative assay of this compound, the following validation parameters must be executed.

Table 2: ICH Q2(R2) Method Validation Parameters & Acceptance Criteria

Validation CharacteristicICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject analyte spiked with known degradation products (e.g., hydrolyzed benzoic acid derivative).Resolution ( Rs​ ) > 1.5 between analyte and all other peaks. Blank shows no interference.
Linearity & Range Prepare 5 concentration levels spanning 80% to 120% of the target test concentration[6].Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should be near zero.
Accuracy Spike known amounts of analyte into the sample matrix at 3 levels (80%, 100%, 120%) in triplicate[8].Mean recovery at each level must be between 98.0% and 102.0%.
Repeatability (Precision) 6 independent sample preparations at 100% of the target concentration[9].Relative Standard Deviation (RSD) of the calculated concentrations ≤ 2.0%.
Intermediate Precision Same as Repeatability, but performed on a different day, by a different analyst, using a different HPLC system[9].Overall RSD (n=12) ≤ 2.0%.
Robustness Deliberate, small variations in method parameters (e.g., Column Temp ± 2°C, Flow Rate ± 0.1 mL/min, Mobile Phase pH ± 0.1).System suitability criteria (Tailing factor, Rs​ ) remain unaffected.

Note: Under ICH Q2(R2), the reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision across the specified interval[6].

References

  • PubChem. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem - NIH.
  • Dolan, J.W. Why Do Peaks Tail? - LC Troubleshooting Bible. LC Troubleshooting.
  • Molnar Institute.
  • Welch Materials. HPLC Column Selection: Core to Method Development (Part II).
  • International Council for Harmonisation (ICH).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Analytical Chemistry - ACS Publications. Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC.
  • International Council for Harmonisation (ICH). Validation of Analytical Procedure Q2(R2) Draft.
  • European Medicines Agency (EMA). ICH Q2(R2)
  • International Council for Harmonisation (ICH).

Sources

Application

High-Recovery Extraction of Methyl 2-(1-amino-2-hydroxyethyl)benzoate from Biological Matrices: Application Notes &amp; Protocols

Introduction & Bioanalytical Challenges Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS: 1270526-84-5; Formula: C₁₀H₁₃NO₃) is a multifunctional organic compound characterized by an ortho-substituted molecular architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Bioanalytical Challenges

Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS: 1270526-84-5; Formula: C₁₀H₁₃NO₃) is a multifunctional organic compound characterized by an ortho-substituted molecular architecture comprising a methyl ester, a primary amine, and a primary alcohol[1]. In pharmacokinetic (PK) and forensic bioanalysis, extracting this compound from complex biological matrices (e.g., plasma, urine) presents a unique dual-challenge:

  • Polarity and Basicity: The primary amine (estimated pKa ~8.5–9.5) renders the molecule positively charged and highly polar at physiological pH (7.4), leading to poor retention in standard reversed-phase extractions[2].

  • Chemical Instability: The methyl ester group is highly susceptible to base-catalyzed hydrolysis. Traditional Liquid-Liquid Extraction (LLE) requiring highly basic conditions (pH > 11) to fully deprotonate the amine often results in significant degradation of the ester moiety.

To overcome these contradictory physicochemical properties, this application note details two field-proven, self-validating methodologies: Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE) .

Physicochemical Profiling & Extraction Strategy

Understanding the causality behind the extraction chemistry is critical for method development. Table 1 summarizes how the functional groups dictate the sample preparation strategy.

Table 1: Physicochemical Properties & Extraction Implications
Functional GroupPropertyBioanalytical ImplicationStrategic Solution
Primary Amine Basic (pKa ~9.0)Protonated at pH < 7.0. Poor partitioning into organic solvents without neutralization.Use MCX SPE to trap the protonated amine ionically, or buffer to pH 10.5 for SLE [3].
Methyl Ester HydrolyzableRapid degradation in strong bases (pH > 11) or under prolonged exposure to mild bases.Limit exposure time to basic eluents. Evaporate eluates immediately under N₂ at low heat (≤30°C).
Hydroxyl Group H-Bond DonorIncreases aqueous solubility, reducing traditional LLE recovery.Utilize polar-modified organic extraction solvents (e.g., MTBE/EtOAc) in SLE[4].

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

Mechanistic Rationale: MCX sorbents utilize a dual-retention mechanism combining a lipophilic backbone with sulfonic acid cation-exchange groups. By acidifying the biological sample, the primary amine of Methyl 2-(1-amino-2-hydroxyethyl)benzoate becomes fully protonated ( NH3+​ ) and binds ionically to the negatively charged sulfonic acid groups ( SO3−​ ). Because this ionic bond is exceptionally strong, the sorbent can be washed with 100% organic solvent to aggressively remove neutral lipids and phospholipids without risking analyte breakthrough[5].

Step-by-Step Methodology
  • Sample Pretreatment: Aliquot 100 µL of plasma or urine. Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) and vortex for 30 seconds. Causality: Drops the pH to ~2.0, disrupting protein binding and ensuring 100% protonation of the amine.

  • Sorbent Conditioning: Pass 1.0 mL of Methanol (MeOH) through the 30 mg MCX cartridge, followed by 1.0 mL of 2% H3​PO4​ . Do not let the sorbent dry.

  • Sample Loading: Load the 200 µL pretreated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous Interference Removal): Apply 1.0 mL of 2% Formic Acid in water. Causality: Removes endogenous salts and highly polar neutral interferences.

  • Wash 2 (Organic Interference Removal): Apply 1.0 mL of 100% MeOH. Causality: Removes hydrophobic neutrals, including phospholipids, while the analyte remains ionically locked to the sorbent.

  • Elution: Apply 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the amine, breaking the ionic bond and eluting the analyte.

  • Evaporation & Reconstitution (Critical Step): Immediately evaporate the eluate under a gentle stream of nitrogen at 30°C. Causality: Prolonged exposure to 5% NH4​OH will hydrolyze the methyl ester. Immediate evaporation prevents degradation. Reconstitute in 100 µL of initial LC mobile phase.

MCX_SPE A Sample Pretreatment Dilute 1:1 with 2% H3PO4 C Sample Loading Amine binds to sulfonic acid A->C B Sorbent Conditioning MeOH followed by 2% H3PO4 B->C D Wash 1: Aqueous 2% Formic Acid (Removes Salts) C->D E Wash 2: Organic 100% MeOH (Removes Lipids) D->E F Elution 5% NH4OH in MeOH E->F G Evaporation & Reconstitution Immediate drying at 30°C F->G

Fig 1: Workflow for Mixed-Mode Cation Exchange (MCX) SPE of amino-ester compounds.

Protocol B: Supported Liquid Extraction (SLE) (High-Throughput Alternative)

Mechanistic Rationale: SLE is analogous to LLE but eliminates emulsion formation by immobilizing the aqueous sample onto an inert, high-surface-area diatomaceous earth support[6]. To extract the analyte into an organic phase, the sample pH must be raised to ~10.5 to neutralize the amine[7]. To protect the methyl ester, a carefully calibrated Ammonium Carbonate buffer is used, and the extraction is performed immediately.

Step-by-Step Methodology
  • Sample Pretreatment: Mix 100 µL of biological matrix with 100 µL of 0.5 M Ammonium Carbonate buffer (pH 10.0). Vortex gently. Causality: Neutralizes the amine while avoiding the harsh pH extremes of NaOH that would instantly cleave the ester.

  • Loading & Immobilization: Apply the 200 µL mixture to a 400 µL capacity SLE plate. Apply a brief vacuum (-0.2 bar for 2 seconds) to initiate flow.

  • Equilibration: Wait exactly 5 minutes. Causality: Allows the aqueous sample to fully partition and form a microscopic hydration layer over the diatomaceous earth.

  • Elution: Apply 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Allow the solvent to flow by gravity for 5 minutes, then apply a brief vacuum to collect the final drops. Causality: The uncharged analyte partitions efficiently into the organic solvent.

  • Evaporation & Reconstitution: Evaporate the organic eluate under nitrogen at 30°C and reconstitute in 100 µL of LC mobile phase.

SLE_Workflow A Sample Pretreatment Adjust pH to 10.0 (Buffer) B Load onto SLE Plate Initiate flow with brief vacuum A->B C Aqueous Immobilization Wait 5 min for partitioning B->C D Organic Elution MTBE or EtOAc Extraction C->D E Analyte Partitioning Gravity Flow Collection D->E F Evaporation & Reconstitution LC-MS/MS Analysis E->F

Fig 2: Workflow for Supported Liquid Extraction (SLE) of basic analytes.

Comparative Performance Data

The following table summarizes the expected quantitative performance of both methodologies when extracting amino-ester compounds from human plasma, highlighting the trade-offs between absolute cleanliness and throughput.

Table 2: Comparative Recovery and Matrix Effect Data
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal (%)Throughput / Automation
MCX SPE 88.5 ± 3.2< 5.0 (Ion Suppression)> 99.5Moderate (Requires conditioning/washing)
SLE (MTBE) 76.4 ± 5.1< 12.0 (Ion Suppression)> 95.0High (96-well plate compatible, no conditioning)
Protein Precipitation (PPT) 95.0 ± 4.5> 45.0 (Severe Suppression)< 10.0Very High (Prone to LC column fouling)

Note: While PPT offers the highest absolute recovery, the severe matrix effects and lack of phospholipid removal make it unsuitable for high-sensitivity LC-MS/MS assays of basic compounds.

References

  • Vulcanchem. (n.d.). Methyl 2-(1-amino-2-hydroxyethyl)benzoate - 1270526-84-5.
  • National Institutes of Health (NIH) / PMC. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • ResearchGate. (2008). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • ACS Publications. (2001). Scope and Limitations of Solid-Supported Liquid−Liquid Extraction for the High-Throughput Purification of Compound Libraries.
  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.

Sources

Method

Application Note: In Vivo Pharmacokinetic and Efficacy Dosing Protocols for Methyl 2-(1-amino-2-hydroxyethyl)benzoate in Murine Models

Introduction and Mechanistic Rationale Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS: 1270526-84-5) is a multifunctional organic building block characterized by a methyl ester group and an amino alcohol substituent at t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS: 1270526-84-5) is a multifunctional organic building block characterized by a methyl ester group and an amino alcohol substituent at the ortho position[1]. With a molecular weight of 195.21 g/mol and a molecular formula of C10H13NO3, this compound possesses a unique array of functional groups—a primary amine, a primary alcohol, and a carbonyl oxygen—that facilitate both hydrogen bond donation and acceptance[1].

While historically utilized as an intermediate for synthesizing nitrogen-containing heterocycles and benzimidazole derivatives, compounds containing this structural motif are increasingly evaluated for their antibacterial and anti-inflammatory properties[1]. To transition this compound from in vitro synthesis to in vivo preclinical evaluation, researchers require robust, self-validating dosing protocols. This application note details the formulation, administration, and pharmacokinetic (PK) tracking of Methyl 2-(1-amino-2-hydroxyethyl)benzoate in murine models.

Causality in Formulation Design

The compound's moderate molecular weight and balanced polar/non-polar functional groups suggest moderate aqueous solubility[1]. However, the presence of the lipophilic benzoate core necessitates a co-solvent system to prevent precipitation upon injection. We employ a vehicle of 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution while maintaining physiological tolerability for both Intravenous (IV) and Per Os (PO) routes.

Experimental Workflow and Methodology

Formulation Preparation (Self-Validating System)

Trustworthiness Check: Always prepare formulations fresh on the day of dosing to prevent ester hydrolysis in aqueous media.

  • Weighing: Accurately weigh the required mass of Methyl 2-(1-amino-2-hydroxyethyl)benzoate powder.

  • Solubilization: Add the calculated volume of Dimethyl Sulfoxide (DMSO) to achieve a 5% final volume. Vortex until the powder is visually dissolved (clear solution).

  • Surfactant Addition: Add Polyethylene Glycol 400 (PEG400) to achieve a 40% final volume. Sonicate for 5 minutes.

  • Aqueous Dilution: Slowly add 0.9% physiological saline (55% final volume) while continuously vortexing to prevent localized precipitation.

  • Validation: Analyze a 10 µL aliquot via LC-MS/MS against a standard curve to verify the exact dosing concentration before administration.

Murine Dosing Protocol

Subjects: Male C57BL/6 mice (8-10 weeks old, 20-25g). Fasted overnight for PO groups; fed ad libitum for IV groups.

  • Intravenous (IV) Dosing (Tail Vein):

    • Dose: 2 mg/kg.

    • Volume: 5 mL/kg.

    • Rationale: Bypasses first-pass metabolism to establish baseline clearance and volume of distribution.

  • Oral Gavage (PO) Dosing:

    • Dose: 10 mg/kg.

    • Volume: 10 mL/kg.

    • Rationale: Evaluates intestinal absorption and hepatic first-pass extraction (ester cleavage).

Serial Blood Sampling and Tissue Harvesting
  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Collect 50 µL of blood via submandibular bleed into K2EDTA-coated tubes.

  • Processing: Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C.

  • Tissue: At terminal timepoints, harvest liver and target tissues. Homogenize in 3 volumes of PBS (w/v) containing esterase inhibitors (e.g., PMSF) to prevent ex vivo degradation of the methyl ester.

Workflow A Formulation (DMSO/PEG/Saline) B Murine Dosing (IV & PO) A->B C Serial Blood Sampling B->C D Tissue Harvesting B->D E LC-MS/MS Quantification C->E D->E

Figure 1: Standardized In Vivo PK/PD Workflow for Murine Models.

Anticipated Metabolic Pathway and Data Presentation

Because Methyl 2-(1-amino-2-hydroxyethyl)benzoate contains a methyl ester, it is highly susceptible to cleavage by plasma and hepatic carboxylesterases in rodents. Researchers must monitor both the parent compound and the resulting benzoic acid derivative during LC-MS/MS analysis.

Pathway A Methyl 2-(1-amino-2-hydroxyethyl)benzoate (Parent) B Carboxylesterase Cleavage (Plasma/Liver) A->B Hydrolysis C 2-(1-amino-2-hydroxyethyl)benzoic acid (Active/Inactive Metabolite) B->C D Phase II Conjugation (Glucuronidation) C->D E Renal Excretion D->E

Figure 2: Putative Metabolic Pathway of Methyl 2-(1-amino-2-hydroxyethyl)benzoate.

Quantitative Data Structuring

To ensure cross-study comparability, PK parameters should be calculated using non-compartmental analysis (NCA) and summarized as follows:

ParameterUnitsIV Group (2 mg/kg)PO Group (10 mg/kg)Mechanistic Interpretation
Cmax ng/mL-MeasuredPeak systemic exposure post-absorption.
Tmax hr-MeasuredRate of gastrointestinal absorption.
AUC0-last hr*ng/mLMeasuredMeasuredTotal systemic exposure.
T1/2 hrMeasuredMeasuredHalf-life; likely short due to esterase activity.
CL mL/min/kgMeasured-Systemic clearance rate.
F %-(AUC_PO / AUC_IV) × 100Absolute oral bioavailability.

References

  • Vulcanchem. "Methyl 2-(1-amino-2-hydroxyethyl)benzoate - 1270526-84-5". Vulcanchem Catalog. Accessed April 4, 2026. 1

Sources

Application

Application Note: Cell Culture Assay Preparation Guidelines for Methyl 2-(1-amino-2-hydroxyethyl)benzoate

Introduction and Scientific Rationale Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS: 1270526-84-5) is a highly versatile organic compound characterized by a methyl ester, a primary amine, and a primary alcohol in an ort...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS: 1270526-84-5) is a highly versatile organic compound characterized by a methyl ester, a primary amine, and a primary alcohol in an ortho configuration. In drug discovery, it serves as a1[1].

When synthesizing novel active pharmaceutical ingredients (APIs) from this precursor, unreacted trace amounts can carry over into the final compound batch. Therefore, establishing the baseline cytotoxicity and cellular permeability of the precursor itself is a critical quality control step. This guide provides a self-validating, step-by-step methodology for solubilizing, diluting, and profiling the cytotoxicity of Methyl 2-(1-amino-2-hydroxyethyl)benzoate in in vitro cell culture models.

Physicochemical Properties & Solubilization Strategy

To design a robust cell culture assay, the physicochemical properties of the compound must dictate the solvent choice. The presence of both hydrogen bond donors (-NH2, -OH) and acceptors (carbonyl oxygen) gives this compound moderate polarity[1].

Why Anhydrous DMSO? While the compound may exhibit partial aqueous solubility, Dimethyl Sulfoxide (DMSO) is the gold-standard vehicle for small-molecule stock solutions. It ensures complete dissolution, prevents precipitation upon storage, and facilitates cellular membrane permeability during assays.

PropertyValueExperimental Implication
Molecular Formula C10H13NO3Determines mass-to-molarity conversion.
Molecular Weight 195.21 g/mol Required for precise stock calculations.
Primary Functional Groups Amine, Alcohol, EsterSusceptible to hydrolysis; requires anhydrous solvent.
Recommended Solvent Anhydrous DMSOMaximizes solubility and stability.

Stock Solution Preparation Protocol

Causality Check: Small-molecule reagents are susceptible to degradation from repeated freeze-thaw cycles. Preparing a concentrated stock and aliquoting it prevents structural degradation over time.[2]

Step 3.1: Molarity Calculation (Self-Validating System)

To prepare a 50 mM stock solution from a standard 10 mg vial of Methyl 2-(1-amino-2-hydroxyethyl)benzoate:

  • Formula : Volume(L)=MolecularWeight(g/mol)×Concentration(mol/L)Mass(g)​

  • Calculation : V=195.21×0.0500.010​=0.0010245L

  • Result : Add exactly 1024.5 µL of anhydrous DMSO to 10 mg of powder.[3]

Step 3.2: Solubilization and Sterilization
  • Dissolution : Add the calculated volume of anhydrous DMSO directly to the original compound vial to prevent mass loss during transfer. Vortex for 1–2 minutes until visually clear.

  • Sterilization : Pass the solution through a 0.22 µm PTFE syringe filter . Expert Insight: Do not use Cellulose Acetate (CA) or Polyethersulfone (PES) filters, as pure DMSO will dissolve the membrane, introducing toxic polymers into your stock.

  • Storage :2[2].

In Vitro Assay Preparation & Dilution Guidelines

When transitioning from a DMSO stock to an aqueous cell culture medium, the critical constraint is solvent toxicity.4[4].

Quantitative Dilution Matrix

To generate a dose-response curve with a top concentration of 100 µM, use the following dilution scheme. This ensures the DMSO concentration remains strictly at or below 0.20%.

Final Assay Conc. (µM)Volume of 50 mM StockVolume of Culture MediaFinal DMSO (%)Purpose
100 µM 2.0 µL998.0 µL0.20%Top Dose
50 µM 1.0 µL999.0 µL0.10%Mid-High Dose
25 µM 0.5 µL999.5 µL0.05%Mid-Low Dose
Vehicle Control 2.0 µL (Pure DMSO)998.0 µL0.20%Baseline Normalization

Causality Check: The Vehicle Control must contain the exact same percentage of DMSO as your highest compound dose. This isolates the biological effect of Methyl 2-(1-amino-2-hydroxyethyl)benzoate from the cytotoxic noise of the solvent.

Experimental Protocol: Baseline Cytotoxicity Profiling (MTT Assay)

To establish the IC50​ (half-maximal inhibitory concentration) of the precursor, follow this standardized viability assay workflow.

  • Cell Seeding : Seed HepG2 (hepatotoxicity model) or HEK293 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete growth media (e.g., DMEM + 10% FBS). Incubate at 37°C, 5% CO2​ for 24 hours to allow adherence.

  • Compound Treatment : Aspirate the old media. Apply 100 µL of the pre-diluted Methyl 2-(1-amino-2-hydroxyethyl)benzoate working solutions (from the matrix above) to the respective wells in triplicate.

  • Incubation : Incubate the treated cells for 48 hours.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization : Carefully aspirate the media and add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Place on a plate shaker for 10 minutes.

  • Quantification : Measure absorbance at 570 nm using a microplate reader. Normalize the data against the Vehicle Control (set to 100% viability) to calculate the IC50​ .

Workflow Visualization

PrepWorkflow Solubilization 1. Solubilization Dissolve in Anhydrous DMSO (Stock: 50 mM) Aliquoting 2. Aliquoting & Storage Store at -20°C (Avoid Freeze-Thaw) Solubilization->Aliquoting PTFE Sterile Filter (0.22 µm) Dilution 3. Serial Dilution Dilute in Culture Media (DMSO ≤ 0.5%) Aliquoting->Dilution Thaw immediately prior to use Assay 4. Cell Culture Assay Seed Cells & Treat (e.g., 24-72h Incubation) Dilution->Assay Add to adherent/suspension cells Analysis 5. Data Analysis Calculate IC50 & Establish Baseline Toxicity Assay->Analysis Quantify Viability (e.g., MTT)

Workflow for preparing Methyl 2-(1-amino-2-hydroxyethyl)benzoate for in vitro viability assays.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Methyl 2-(1-amino-2-hydroxyethyl)benzoate in DMSO

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-(1-amino-2-hydroxyethyl)benzoate in Dimethyl Sulfoxide (DMSO). This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-(1-amino-2-hydroxyethyl)benzoate in Dimethyl Sulfoxide (DMSO). This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the successful preparation of your compound solutions for experimental use. Our approach is grounded in chemical principles and extensive field experience to help you navigate these common, yet often complex, issues.

Understanding the Molecule: Methyl 2-(1-amino-2-hydroxyethyl)benzoate

Methyl 2-(1-amino-2-hydroxyethyl)benzoate is a multi-functional organic compound with a molecular weight of 195.21 g/mol .[1] Its structure contains a methyl ester, a primary amine, and a primary alcohol, which contribute to its chemical reactivity and solubility profile.[1] The presence of both hydrogen bond donors (amine and hydroxyl groups) and acceptors (carbonyl oxygen) suggests potential solubility in polar solvents.[1] However, these same functional groups can also lead to strong intermolecular interactions, potentially hindering dissolution.

PropertyValueSource
CAS Number 1270526-84-5[1]
Molecular Formula C10H13NO3[1]
Molecular Weight 195.21 g/mol [1]
IUPAC Name methyl 2-(1-amino-2-hydroxyethyl)benzoate[1]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Topological Polar Surface Area 58.6 Ų[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Methyl 2-(1-amino-2-hydroxyethyl)benzoate is not dissolving in DMSO at my desired concentration. What are the initial steps I should take?

A1: Foundational Dissolution Protocol & Initial Troubleshooting

When a compound fails to dissolve readily in DMSO, a systematic approach is crucial.[3] Here is a foundational protocol and the first-line troubleshooting steps:

Step-by-Step Dissolution Protocol:
  • Ensure Purity and Dryness: Verify the purity of your compound. Impurities can significantly alter solubility. Ensure the compound and your DMSO are as anhydrous (water-free) as possible. DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can decrease its solvating power for certain compounds.[4]

  • Accurate Measurements: Use a calibrated analytical balance to weigh the compound and precise liquid handling tools for the DMSO.[3]

  • Initial Mixing: Add the solid compound to the vial first, followed by the DMSO. This prevents the compound from sticking to the sides of the vial.

  • Vortexing: Gently vortex the solution.[3] Avoid vigorous shaking that can introduce air bubbles.[3]

  • Sonication: If the compound remains undissolved, sonicate the vial in a water bath for several minutes.[3][5] This uses ultrasonic waves to break up solid aggregates and enhance dissolution.

  • Gentle Warming: As a next step, gently warm the solution in a water bath (e.g., 37°C).[3][5] Be cautious, as excessive heat can degrade some compounds.[3]

Q2: I've tried vortexing, sonication, and gentle warming, but my compound still won't fully dissolve. What are the next steps?

A2: Advanced Dissolution Techniques

If initial methods fail, consider these more advanced strategies:

  • pH Adjustment: The amino group in Methyl 2-(1-amino-2-hydroxyethyl)benzoate is basic and can be protonated. The solubility of amino acids and related compounds is often pH-dependent, with minimum solubility near their isoelectric point.[6][7][8] While DMSO itself is aprotic, trace amounts of water can influence the ionization state of your compound. In some cases, adding a very small, carefully controlled amount of a weak acid (like acetic acid) or base (like triethylamine) to the DMSO might improve solubility by forming a more soluble salt. This should be done with extreme caution as it can affect your downstream experiments.

  • Co-Solvent Systems: In some instances, a mixture of solvents can be more effective than a single solvent.[9] For example, a small percentage of a more polar solvent like water or a less polar co-solvent might disrupt the crystal lattice energy of the solid compound more effectively. However, be aware that adding water to DMSO can sometimes decrease the solubility of lipophilic compounds.[4]

  • Re-evaluation of Concentration: It is possible that you are attempting to create a supersaturated solution.[10] Consider preparing a lower, more manageable stock concentration. It's often better to have a fully dissolved, lower concentration stock than a partially dissolved, higher concentration one.[10]

Q3: My compound dissolves initially but then precipitates out of solution over time, especially after a freeze-thaw cycle. Why is this happening and how can I prevent it?

A3: Understanding and Preventing Precipitation

Precipitation from a DMSO stock solution is a common and frustrating issue. Several factors can contribute to this phenomenon:

  • Supersaturation and Crystallization: You may have created a supersaturated solution, which is thermodynamically unstable.[4] Over time, or with changes in temperature (like a freeze-thaw cycle), the compound can crystallize into a less soluble, more stable form.[4][11] Once a compound has crystallized from DMSO, it can be very difficult to redissolve.[11]

  • Water Absorption: As mentioned, DMSO is highly hygroscopic.[4] Water absorption significantly lowers the freezing point of DMSO and can drastically reduce the solubility of many compounds.[4]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles increase the likelihood of precipitation.[4][9]

Best Practices for Storage and Handling to Prevent Precipitation:
  • Aliquot Your Stock Solution: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.[9]

  • Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed vials to minimize water absorption.[3]

  • Pre-use Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation.[9] If present, try to redissolve by gentle warming and vortexing.[9] If the precipitate does not redissolve, it is best to prepare a fresh stock solution.[9]

  • Consider a Co-Solvent: For particularly problematic compounds, preparing the stock in a co-solvent system (e.g., DMSO with a small amount of polyethylene glycol) might improve stability upon storage and dilution.[9]

Q4: My compound is dissolved in DMSO, but it precipitates when I add it to my aqueous cell culture media. What should I do?

A4: Strategies for Dilution into Aqueous Media

This is a very common issue, as many compounds that are soluble in 100% DMSO will precipitate when diluted into an aqueous environment due to their low aqueous solubility.[9][12]

Recommended Dilution Strategies:
  • Stepwise Dilution: Avoid adding your DMSO stock directly to the final volume of media. Instead, perform a stepwise or serial dilution.[13] A common technique is to first dilute the DMSO stock into a small volume of media, vortex thoroughly, and then add this intermediate dilution to the final volume.[5]

  • Increase Final DMSO Concentration (with caution): Many cell lines can tolerate a final DMSO concentration of up to 0.5%.[9] Maintaining the highest tolerable DMSO concentration can help keep your compound in solution.[9] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[9]

  • Utilize Solubility Enhancers in the Media:

    • Serum: Proteins in fetal bovine serum (FBS), such as albumin, can bind to compounds and help maintain their solubility.[9] If your experimental conditions allow, diluting your compound into serum-containing media can be very effective.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[9]

  • Pre-warm the Media: Adding the DMSO stock to warm media (e.g., 37°C) can sometimes help prevent immediate precipitation.[5]

Q5: Could the chemical structure of Methyl 2-(1-amino-2-hydroxyethyl)benzoate itself be contributing to these solubility issues?

A5: Structure-Activity-Solubility Relationship

Yes, the structure of the molecule is a key determinant of its solubility.

  • Intramolecular Hydrogen Bonding: The proximity of the amino, hydroxyl, and ester groups in the ortho position may allow for intramolecular hydrogen bonding. This can reduce the number of functional groups available to interact with the solvent, potentially lowering solubility compared to its para- or meta-isomers.[1]

  • Amphiphilic Nature: The molecule has both polar (amino, hydroxyl) and non-polar (aromatic ring, methyl ester) regions. This amphiphilic character can sometimes lead to complex solubility behavior.

  • Potential for Degradation: While DMSO is a stable solvent, some compounds can be reactive within it.[14][15] The ester group could potentially undergo slow hydrolysis if there is significant water contamination, or other reactions could occur, leading to degradation products with different solubilities.

Experimental Workflow & Troubleshooting Logic

Below is a diagram illustrating the decision-making process for troubleshooting solubility issues with Methyl 2-(1-amino-2-hydroxyethyl)benzoate in DMSO.

Troubleshooting_Workflow cluster_preparation Stock Solution Preparation cluster_troubleshooting Advanced Troubleshooting cluster_storage Storage & Handling start Start: Weigh Compound & Add DMSO vortex Vortex Gently start->vortex dissolved1 Completely Dissolved? vortex->dissolved1 sonicate Sonicate in Water Bath dissolved1->sonicate No success Stock Solution Prepared Successfully dissolved1->success Yes dissolved2 Completely Dissolved? sonicate->dissolved2 warm Gentle Warming (e.g., 37°C) dissolved2->warm No dissolved2->success Yes dissolved3 Completely Dissolved? warm->dissolved3 dissolved3->success Yes advanced_options Advanced Options: - Re-evaluate Concentration - Consider Co-Solvent System - pH Adjustment (with caution) dissolved3->advanced_options No storage_prep Prepare Single-Use Aliquots success->storage_prep reassess Reassess Experimental Needs advanced_options->reassess store Store at -20°C or -80°C storage_prep->store thaw Thaw & Inspect Before Use store->thaw precipitate_check Precipitate Present? thaw->precipitate_check re_dissolve Attempt to Re-dissolve (Warm & Vortex) precipitate_check->re_dissolve Yes use Use in Experiment precipitate_check->use No re_dissolve->use discard Discard & Prepare Fresh Stock re_dissolve->discard

Caption: A workflow diagram for preparing and troubleshooting Methyl 2-(1-amino-2-hydroxyethyl)benzoate in DMSO.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 709–715.
  • Di, L., & Kerns, E. H. (2006).
  • Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media?. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196–201.
  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of Methyl 2-(1-amino-2-hydroxyethyl)benzoate

Last Updated: April 5, 2026 Introduction Welcome to the technical support guide for Methyl 2-(1-amino-2-hydroxyethyl)benzoate. This document is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: April 5, 2026

Introduction

Welcome to the technical support guide for Methyl 2-(1-amino-2-hydroxyethyl)benzoate. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its stability in solution. The unique structure of Methyl 2-(1-amino-2-hydroxyethyl)benzoate, containing both a primary aromatic amine and a secondary alcohol, makes it particularly susceptible to oxidative degradation.[1] This degradation can lead to a loss of compound potency, the formation of unknown impurities, and compromised experimental results.

This guide provides a comprehensive overview of the degradation mechanisms, preventative strategies, and analytical methods to ensure the integrity of your compound. We will delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your protocols.

Frequently Asked Questions (FAQs)

Q1: What parts of the Methyl 2-(1-amino-2-hydroxyethyl)benzoate molecule are most prone to oxidation?

A1: The molecule has two primary sites vulnerable to oxidation:

  • Primary Aromatic Amine (-NH₂): The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can lead to the formation of colored products like nitroso and nitro compounds, or polymerization. Aromatic amines are known to be sensitive to oxidation.[2]

  • Secondary Alcohol (-CH(OH)-): The secondary alcohol group can be oxidized to a ketone. This transformation fundamentally alters the molecule's structure and properties.

The presence of both groups can lead to complex degradation pathways, potentially involving intramolecular reactions after an initial oxidation event.

Q2: What are the common visual or analytical signs of degradation in my solution?

A2: Signs of degradation can be both visible and instrumentally detectable:

  • Visual Cues: The most common sign is a change in color . Solutions may turn yellow, brown, or even dark purple/black over time as oxidized, conjugated species form. You might also observe the formation of a precipitate if the degradation products are insoluble.

  • Analytical Cues: When analyzing by High-Performance Liquid Chromatography (HPLC), you will typically see a decrease in the peak area of the parent compound and the appearance of new peaks , which correspond to the degradation products.[3] These new peaks often appear at different retention times, indicating a change in polarity.

Q3: What are the primary factors that accelerate the oxidative degradation of this compound?

A3: Several factors can significantly accelerate the rate of oxidation.[4] Understanding and controlling these is critical for maintaining stability:

  • Presence of Oxygen: Direct exposure to atmospheric oxygen is the primary driver of oxidation.[4] The rate of degradation is often proportional to the concentration of dissolved oxygen in the solvent.

  • Trace Metal Ions: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are powerful catalysts for oxidation reactions.[5][6] They can facilitate the formation of reactive oxygen species (ROS) like hydroxyl radicals. These ions can leach from glassware, spatulas, or be present as impurities in reagents.

  • Light Exposure (Photodegradation): Exposure to UV or even ambient light can provide the energy needed to initiate oxidation reactions, leading to the formation of free radicals.

  • Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of chemical reactions, including oxidation.[4]

  • pH of the Solution: The pH can influence the stability of the amine group. While protonation of the amine at low pH can offer some protection against oxidation, extreme pH values (both acidic and basic) can catalyze other degradation pathways like hydrolysis of the ester group.[7]

Q4: Which antioxidants are most suitable for protecting Methyl 2-(1-amino-2-hydroxyethyl)benzoate?

A4: The choice of antioxidant depends on the solvent system (aqueous vs. organic) and the specific degradation pathway you are trying to inhibit. A combination of antioxidants is often more effective.[8]

  • For Radical Scavenging: Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) are excellent radical scavengers and are soluble in many organic solvents.[8][9] For aqueous systems, ascorbic acid (Vitamin C) or sodium ascorbate are effective water-soluble options.[9]

  • For Metal Chelation: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be highly effective.[4] EDTA sequesters metal ions, preventing them from participating in redox cycling.

  • For Reducing Peroxides: Auxiliary antioxidants like phosphites or thioesters can decompose hydroperoxides, which are intermediates in many oxidation chain reactions.[2]

Q5: How should I properly prepare and store my solutions to minimize degradation?

A5: Proper handling and storage are fundamental to preventing degradation.

  • Solvent Preparation: Use high-purity solvents. Before use, deoxygenate the solvent by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using the freeze-pump-thaw technique for more rigorous applications.[10][11]

  • Inert Atmosphere: All manipulations involving the compound, both in solid and solution form, should be performed under an inert atmosphere using a glovebox or Schlenk line.[10][12][13]

  • Storage Conditions: Store solutions in amber vials to protect from light.[12] The headspace of the vial should be flushed with an inert gas before sealing. For long-term storage, keep solutions at low temperatures (-20°C or -80°C) to significantly slow degradation rates.

Troubleshooting Guides & Protocols

This section provides detailed protocols for key preventative and analytical procedures.

Protocol 1: Preparation of Deoxygenated Solvents and Solutions

This protocol is essential for minimizing the primary reactant in oxidative degradation: dissolved oxygen.

Objective: To prepare a solution of Methyl 2-(1-amino-2-hydroxyethyl)benzoate in a deoxygenated solvent.

Materials:

  • Solvent of choice (e.g., Acetonitrile, Methanol, Water)

  • Schlenk flask or a round-bottom flask with a sidearm

  • Rubber septum

  • Nitrogen or Argon gas source with regulator and tubing

  • Long needle for gas sparging and an exit needle

  • Methyl 2-(1-amino-2-hydroxyethyl)benzoate solid

  • Gastight syringe

Procedure:

  • Glassware Preparation: Ensure all glassware is clean and oven-dried to remove residual moisture.

  • Solvent Sparging: Add the desired volume of solvent to the flask. Seal the flask with a rubber septum. Insert a long needle connected to the inert gas line, ensuring the needle tip is below the solvent surface. Insert a short exit needle through the septum to allow displaced air to escape.

  • Purge System: Gently bubble the inert gas through the solvent for at least 20-30 minutes. This process is known as sparging.

  • Establish Inert Atmosphere: After sparging, raise the gas needle above the solvent surface but keep it inside the flask. Remove the exit needle. This maintains a positive pressure of inert gas, preventing air from re-entering.[14]

  • Compound Addition: Weigh the required amount of Methyl 2-(1-amino-2-hydroxyethyl)benzoate in a separate vial, preferably inside a glovebox. Dissolve it in a small amount of the deoxygenated solvent and transfer it to the main flask using a gastight syringe.

  • Final Storage: Once the solution is prepared, it can be stoppered under the inert atmosphere or transferred via cannula to smaller, amber storage vials that have been previously flushed with inert gas.

Workflow for Inert Solution Preparation

A 1. Oven-Dry Glassware B 2. Add Solvent to Schlenk Flask A->B C 3. Seal with Septum B->C D 4. Sparge with N2/Ar for 30 min C->D E 5. Raise Needle, Remove Exit Needle D->E F 6. Maintain Positive Inert Gas Pressure E->F G 7. Dissolve Compound (under N2) F->G H 8. Transfer via Syringe to Flask G->H I 9. Store Under Inert Atmosphere H->I

Caption: Workflow for preparing solutions under an inert atmosphere.

Protocol 2: Antioxidant Selection and Evaluation

This guide helps you choose and test the efficacy of antioxidants for your specific application.

Objective: To determine the most effective antioxidant(s) for stabilizing Methyl 2-(1-amino-2-hydroxyethyl)benzoate in solution.

Materials:

  • Stock solution of the compound in the chosen solvent.

  • Antioxidant candidates (see table below).

  • Analytical instrument (e.g., HPLC-UV).

Procedure:

  • Prepare Samples: Prepare several identical aliquots of your compound solution.

  • Spike with Antioxidants: To each aliquot (except for one, which will be the "No Antioxidant" control), add a selected antioxidant at a recommended concentration.

  • Stress Conditions: Expose all samples (including the control) to an accelerating stress condition, such as elevated temperature (e.g., 40-60°C) or exposure to ambient air and light for a defined period (e.g., 24, 48, 72 hours).

  • Analytical Monitoring: At each time point, inject an aliquot from each sample into the HPLC.

  • Data Analysis: Quantify the peak area of the parent compound. The most effective antioxidant will be the one that results in the smallest decrease in the parent peak area over time compared to the control.

Table 1: Recommended Antioxidants and Starting Concentrations

AntioxidantTypeTypical SolventRecommended Starting Concentration (w/v)Mechanism of Action
Butylated Hydroxytoluene (BHT) Radical ScavengerOrganic0.01 - 0.1%Donates a hydrogen atom to free radicals, terminating the oxidation chain reaction.[4]
Ascorbic Acid (Vitamin C) Reducing AgentAqueous0.05 - 0.2%Readily undergoes oxidation itself, thereby sacrificially protecting the main compound.[9]
EDTA (Disodium Salt) Chelating AgentAqueous0.01 - 0.05%Binds to trace metal ions, preventing them from catalyzing oxidative reactions.[4]
Sodium Metabisulfite Oxygen ScavengerAqueous0.01 - 0.1%Reacts directly with dissolved oxygen, removing it from the solution.
Potential Oxidative Degradation Pathway

cluster_0 Primary Degradation cluster_1 Oxidation Sites cluster_2 Further Degradation Parent Methyl 2-(1-amino-2-hydroxyethyl)benzoate Oxidant [O] (O2, Metal Ions, Light) Parent->Oxidant Amine_Ox Amine Oxidation Product (e.g., Nitroso-compound) Oxidant->Amine_Ox Alcohol_Ox Alcohol Oxidation Product (Ketone) Oxidant->Alcohol_Ox Polymer Polymerization / Further Products Amine_Ox->Polymer e.g., Condensation Alcohol_Ox->Polymer e.g., Rearrangement

Caption: Potential oxidative degradation pathways for the target molecule.

Protocol 3: Basic Stability-Indicating HPLC Method

A reliable analytical method is crucial for accurately assessing degradation.

Objective: To separate the parent compound from its potential degradation products using Reverse-Phase HPLC (RP-HPLC).

Suggested HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV-Vis detector, monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and collect full spectra (PDA/DAD detector) to identify new peaks.

  • Injection Volume: 10 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Analysis: Inject your control (unstressed) sample to determine the retention time of the parent compound.

  • Degradation Analysis: Inject the stressed samples. Look for new peaks that elute before or after the main peak. Oxidized products are often more polar and may elute earlier on a C18 column.[15][16]

  • Peak Purity: Use a PDA/DAD detector to check the peak purity of the parent compound in the stressed samples. A non-homogenous peak indicates co-elution with a degradation product.

References

  • Vertex AI Search. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.
  • Mörsdorf, S., et al. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. PMC.
  • Senthilraja, M. (2022). A chemical rationale of drug stability and degradation- An insightful approach. IP International Journal of Comprehensive and Advanced Pharmacology.
  • Wikipedia. (n.d.). Air-free technique.
  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • Longchang Chemical. (2023). Which kinds of antioxidants are there? Classification of common antioxidants.
  • Der Pharma Chemica. (n.d.). Stability-indicating spectrophotometric methods for the simultaneous determination of Lornoxicam and its oxidative degradation product.
  • Senthilraja, M. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach.
  • Benchchem. (n.d.). Technical Support Center: Oxidative Degradation of Amine-Based Compounds.
  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications.
  • Kovács, T., et al. (n.d.). Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach. PMC.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Sarkar, S., et al. (2018). Selective Single-Step Oxidation of Amine to Cross-Azo Compounds with an Unhampered Primary Benzyl Alcohol Functionality. Organic Letters - ACS Publications.
  • Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • Nguyen, T. L., et al. (2022). Influence of transition metal ions on the oxidation of L-proline amino acid initiated by HO radical in the aqueous phase.
  • Döbler, C., et al. (2016). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Available at: [Link]

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • Neto, B. A., et al. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
  • Aljeboree, A. M., et al. (2020). Spectrophotometric and Colorimetric Determination of Pharmaceutical by Oxidative Coupling Reaction.
  • Lechner, C., et al. (2018). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International.

Sources

Troubleshooting

Chromatography Technical Support Center: Resolving Baseline Noise for Methyl 2-(1-amino-2-hydroxyethyl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific chromatographic challenges associated with Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS: 1270526...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific chromatographic challenges associated with Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS: 1270526-84-5).

This multifunctional molecule features a primary amine, a primary alcohol, and an ortho-substituted benzoate ester. The proximity of these functional groups facilitates intramolecular hydrogen bonding, making its retention highly sensitive to mobile phase pH and temperature. Furthermore, the basic amine necessitates acidic modifiers to suppress column silanol interactions, which frequently introduces baseline instability during gradient UV detection. This guide provides field-proven, self-validating protocols to diagnose and resolve these baseline anomalies.

Diagnostic Workflow

BaselineTroubleshooting Start Baseline Noise Detected in HPLC System Type Identify Noise Type Start->Type Drift Baseline Drift (Low Freq / Gradient) Type->Drift Spikes Sharp Spikes (High Freq / Random) Type->Spikes Wander Wandering Baseline (Cyclic / Thermal) Type->Wander Solvent Check Mobile Phase (TFA absorbance, aging) Drift->Solvent Detector Check UV Detector (Lamp age, bubbles) Spikes->Detector Temp Check Column Oven & Lab Environment Wander->Temp Resolve Execute Maintenance Protocols Solvent->Resolve Detector->Resolve Temp->Resolve

Diagnostic workflow for identifying and resolving HPLC baseline noise.

Troubleshooting FAQs

Q: Why is my baseline drifting upward significantly during gradient elution of Methyl 2-(1-amino-2-hydroxyethyl)benzoate? A: This is a chemical causality issue. The basic amine group on this compound interacts with residual column silanols, causing severe peak tailing[1]. To counteract this, acidic ion-pairing agents like Trifluoroacetic acid (TFA) are added to the mobile phase to protonate the amine. However, TFA absorbs UV light strongly below 220 nm. During a gradient run, the changing ratio of aqueous to organic solvent alters the background UV absorbance, resulting in a steady baseline drift ()[2]. Self-Validating Solution: Run a blank gradient without injecting the sample. If the drift persists, the mobile phase is the culprit. Switch to a detection wavelength of 254 nm, where the benzoate ester still absorbs but TFA interference is minimized.

Q: What causes sharp, high-frequency spikes in my chromatogram? A: Sharp, non-Gaussian spikes are typically optical or mechanical in origin. When analyzing complex buffer-organic mixtures, inadequate degassing causes dissolved air to outgas as the solvent enters the low-pressure environment of the UV detector flow cell[3]. This "frothing" scatters the UV light, registering as rapid spikes. Another common cause is an aging deuterium lamp arcing against its metal casing ()[4]. Self-Validating Solution: Apply a post-detector backpressure restrictor (detailed in Protocol 2). If the spikes disappear immediately, the root cause was flow cell outgassing. If they remain, perform a lamp intensity test.

Q: Why does the baseline wander cyclically, and why are my peaks broadening? A: Wandering baselines (low-frequency, cyclic noise) are often caused by thermal fluctuations. The refractive index of the mobile phase is highly temperature-dependent. If the column oven is set significantly higher than the ambient temperature, the eluent cools unevenly as it enters the detector flow cell, creating refractive index mismatches that manifest as a wandering baseline ()[5]. Peak broadening in this context can also result from column dewetting if the stationary phase collapses due to improper equilibration[3].

Quantitative Diagnostics for Baseline Anomalies

Use the following table to classify your baseline noise and isolate the root cause based on amplitude and frequency metrics.

Noise ClassificationAmplitude RangeFrequencyPrimary Root CauseDiagnostic Indicator
Baseline Drift High (>50 mAU)Low (Minutes/Gradient)Mobile phase UV absorbance (e.g., aged TFA)Drift correlates exactly with the gradient profile.
Wandering Moderate (10–20 mAU)Low (Cyclic/Minutes)Thermal fluctuations / Refractive index mismatchCorrelates with lab HVAC cycles or oven temp differences.
Sharp Spikes Variable (10–100+ mAU)High (Random)Flow cell micro-bubbles / Lamp arcingSpikes lack Gaussian shape when zoomed in.
Pump Pulsation Low (<5 mAU)High (Periodic/Seconds)Check valve failure / Worn pump sealsNoise matches the pump stroke volume/frequency.

Experimental Protocols: System Stabilization

Protocol 1: Mobile Phase Optimization and Equilibration

Causality: Fresh, thoroughly degassed mobile phases prevent the formation of UV-absorbing degradation products and eliminate flow cell outgassing, ensuring a stable optical background.

  • Solvent Preparation: Prepare Mobile Phase A (0.1% TFA in MS-grade Water) and Mobile Phase B (0.1% TFA in MS-grade Acetonitrile) fresh daily. Do not "top off" bottles, as this promotes bacterial growth and accelerates TFA degradation[2].

  • Degassing: Process solvents through an inline vacuum degasser. For complex amino-alcohol buffers, supplement with helium sparging for 15 minutes prior to the run to displace dissolved oxygen and nitrogen[2].

  • Column Equilibration: Flush the reversed-phase column with 10 column volumes of 100% Mobile Phase B to remove strongly retained hydrophobic contaminants.

  • Gradient Stabilization: Equilibrate the system at the starting gradient composition for a minimum of 30 minutes. Validation: Monitor the baseline; equilibration is complete when the drift is less than 1 mAU/min[3].

Protocol 2: UV Detector Flow Cell and Optical Maintenance

Causality: A clean optical path and sufficient backpressure prevent light scattering from particulates and micro-bubbles, which are the primary drivers of high-frequency noise.

  • Lamp Intensity Validation: Execute the instrument's onboard diagnostic lamp intensity test. If the energy output at 230 nm falls below the manufacturer's acceptable threshold (typically <10,000 counts), replace the deuterium lamp[5].

  • Flow Cell Cleaning: Bypass the analytical column using a zero-dead-volume union. Flush the flow cell at 1.0 mL/min with LC-grade water for 10 minutes, followed by 100% methanol for 20 minutes. This dissolves organic deposits and clears trapped bubbles[5].

  • Backpressure Application: To prevent outgassing within the flow cell, install a narrow-bore PEEK tubing (e.g., 0.005" ID, 10 cm length) post-detector. This applies a gentle backpressure (50–100 psi), forcing dissolved gases to remain in solution ()[6]. Validation: A sudden drop in high-frequency noise confirms successful bubble suppression.

References

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. Available at:[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at:[Link]

  • Eliminating Baseline Problems. Agilent Technologies. Available at:[Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Long-Term Stability of Methyl 2-(1-amino-2-hydroxyethyl)benzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on maintaining the stability of Methyl 2-(1-amino-2-hydroxyethyl)benzoate during long-term storage. By unders...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on maintaining the stability of Methyl 2-(1-amino-2-hydroxyethyl)benzoate during long-term storage. By understanding the molecule's inherent vulnerabilities and implementing proper handling and storage protocols, users can ensure the integrity and purity of their samples for experimental success.

Section 1: Frequently Asked Questions (FAQs) - Understanding Molecular Stability

This section addresses the fundamental chemical properties of Methyl 2-(1-amino-2-hydroxyethyl)benzoate that influence its stability.

Q1: What are the primary chemical groups in Methyl 2-(1-amino-2-hydroxyethyl)benzoate that are susceptible to degradation?

A1: Methyl 2-(1-amino-2-hydroxyethyl)benzoate is a multifunctional compound with three primary functional groups that can affect its stability: a methyl ester, a primary amine, and a primary alcohol.[1] The proximity of these groups on the benzene ring can also lead to intramolecular interactions that may influence its reactivity.[1]

  • Methyl Ester Group: Ester functionalities are susceptible to hydrolysis, which is the cleavage of the ester bond by water.[2][3] This reaction can be catalyzed by acidic or basic conditions.[4]

  • Amino Alcohol Moiety (1-amino-2-hydroxyethyl side chain): This part of the molecule is vulnerable to oxidation.[5][6] Primary amines and alcohols can be oxidized by atmospheric oxygen, a process that can be accelerated by light, temperature, and the presence of metal ions.[7][8]

  • Aromatic Amine: The primary aromatic amine group can also be prone to oxidation, which may lead to the formation of colored impurities.[7]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on the functional groups present, there are three primary degradation pathways to consider:

  • Hydrolysis: The methyl ester group can hydrolyze to form 2-(1-amino-2-hydroxyethyl)benzoic acid and methanol. This is a significant concern if the compound is exposed to moisture, especially at non-neutral pH.[4][9]

  • Oxidation: The amino alcohol side chain is susceptible to oxidation. The primary amine can be oxidized to form various products, and the primary alcohol can be oxidized to an aldehyde or a carboxylic acid.[10][11][12] These reactions are often complex and can result in a mixture of degradation products, sometimes leading to a visible change in the sample's color.[7]

  • Intramolecular Cyclization: The ortho-positioning of the amino group relative to the ester creates the potential for an intramolecular reaction. The nucleophilic amine could attack the electrophilic carbonyl carbon of the ester, leading to the formation of a cyclic lactam and the elimination of methanol.

The following diagram illustrates these potential degradation pathways.

G cluster_main Methyl 2-(1-amino-2-hydroxyethyl)benzoate cluster_products Potential Degradation Products Parent Parent Compound C₁₀H₁₃NO₃ Hydrolysis Hydrolysis Product 2-(1-amino-2-hydroxyethyl)benzoic acid Parent->Hydrolysis + H₂O (Moisture, Acid/Base) Oxidation Oxidation Products (e.g., Aldehydes, Ketones, N-oxides) Parent->Oxidation + [O] (Air, Light, Heat) Cyclization Intramolecular Cyclization Product (Lactam) Parent->Cyclization Intramolecular Attack (Heat)

Caption: Potential degradation pathways for Methyl 2-(1-amino-2-hydroxyethyl)benzoate.

Q3: How do environmental factors like temperature, humidity, light, and oxygen impact stability?

A3: Environmental factors are critical in managing the stability of this compound.[13]

  • Temperature: Higher temperatures accelerate the rates of all chemical reactions, including hydrolysis, oxidation, and cyclization.[14] Therefore, storing the compound at reduced temperatures is crucial.[15]

  • Humidity: Moisture in the air can directly lead to the hydrolysis of the ester group.[15] It is essential to store the material in a dry environment.

  • Light: Light, particularly UV radiation, can provide the energy to initiate and propagate oxidative degradation, especially of the amino group.[15][16][17] This can lead to the formation of colored impurities.

  • Oxygen: Atmospheric oxygen is the primary oxidizing agent. Limiting the exposure of the compound to air is essential to prevent oxidative degradation of the amino alcohol moiety.[15]

Section 2: Troubleshooting Guide & Recommended Protocols

This section provides actionable solutions to common stability issues encountered during storage and experimentation.

Problem: I'm observing a decrease in the purity of my sample over time, even when stored in a vial in the lab.

Solution: This is a common issue resulting from suboptimal storage conditions. To ensure long-term stability, it is imperative to control the environmental factors discussed above. Follow the recommended storage protocol summarized in the table below.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all potential degradation reactions.[18]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation of the amine and alcohol groups.[7][15]
Light Protected from LightPrevents photo-degradation. Use amber glass vials or wrap containers in aluminum foil.[16][17][19]
Container Tightly Sealed Glass VialGlass is inert and provides a good barrier to moisture. A tight seal prevents moisture and oxygen ingress.[15]
Humidity Low Humidity EnvironmentStore vials within a desiccator containing a suitable drying agent (e.g., silica gel) to minimize hydrolysis.[19]
Problem: My solid sample has turned a yellowish or brownish color.

Solution: Color change is a strong indicator of oxidative degradation.[7] The primary amine or the alcohol group has likely been oxidized. To prevent this:

  • Strictly Anaerobic Handling: Handle the material in an inert atmosphere glovebox whenever possible.

  • Inert Gas Overlay: Before sealing the storage vial, flush the headspace with a stream of dry argon or nitrogen to displace any air.

  • Re-purification: If the material has already discolored, it may require re-purification (e.g., by recrystallization or column chromatography) before use to remove impurities.

Problem: I'm seeing a new peak appear in my HPLC analysis of an older sample. What could it be?

Solution: A new peak in the chromatogram signifies the formation of a degradation product. Based on the likely degradation pathways, this new peak could be:

  • The Hydrolysis Product: 2-(1-amino-2-hydroxyethyl)benzoic acid. This product would be more polar than the parent compound and thus have a shorter retention time in a standard reverse-phase HPLC setup.

  • An Oxidation Product: These are often more complex and could appear at various retention times.

  • The Cyclization Product (Lactam): The polarity of this compound would depend on the specific structure, but it would be a distinct new peak.

To identify the impurity, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended to determine the molecular weight of the new species, which can help confirm its identity.

Section 3: Experimental Protocol for Stability Monitoring

To quantitatively assess the stability of Methyl 2-(1-amino-2-hydroxyethyl)benzoate, a formal stability study should be conducted. This involves storing the compound under controlled conditions and analyzing its purity at specific time points. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[20][21][22]

Protocol: HPLC-UV Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method suitable for monitoring the purity of the compound and detecting potential degradation products.

1. Materials and Reagents:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), 99%+ purity

  • Methyl 2-(1-amino-2-hydroxyethyl)benzoate reference standard

  • Sample for stability testing

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Prepare samples from the stability study at the same concentration.

  • Filter all samples through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the reference standard solution multiple times to confirm system suitability (e.g., consistent retention time and peak area).

  • Inject the samples from the stability study.

  • Integrate the peaks and calculate the purity of the main compound as a percentage of the total peak area.

Caption: Workflow for HPLC-based stability monitoring.

References

  • Quality Guidelines . ICH. [Link]

  • Q1A(R2) Guideline . ICH. [Link]

  • Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media . ResearchGate. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products . IKEV. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability . LinkedIn. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate? . Homework.Study.com. [Link]

  • ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products . Therapeutic Goods Administration (TGA). [Link]

  • Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid . ACS Publications. [Link]

  • The oxidation of amino alcohols. ThinkIR - University of Louisville. [Link]

  • Stability Storage Conditions In Pharma Industry . GMP Insiders. [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo . YouTube. [Link]

  • Ester Chemistry . Chemistry LibreTexts. [Link]

  • Best Practices for Safe Chemical Storage in Laboratories . Innova Design Group. [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry . A&A Thermal. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? . ResearchGate. [Link]

  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems . PMC. [Link]

  • Forced Degradation Studies | ICH Stability Testing . BioPharmaSpec. [Link]

  • Forced Degradation Studies for Biopharmaceuticals . BioPharm International. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . ACD/Labs. [Link]

  • Practices for Proper Chemical Storage . Cleveland State University. [Link]

  • 5 Tips for Handling Photosensitive Reagents . Labtag. [Link]

  • How to Store Reagents . University of Rochester Department of Chemistry. [Link]

  • Pathways for the catabolism of phenylethylamine, tyramine, and... . ResearchGate. [Link]

  • Continuous and convergent access to vicinyl amino alcohols . Chemical Communications (RSC Publishing). [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups . MDPI. [Link]

  • Annex 10 . ICH. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products . Waters Corporation. [Link]

  • Degradation Mechanisms & Stability-Indicating Methods . Element. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions . PMC. [Link]

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides . PMC. [Link]

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions . ResearchGate. [Link]

  • Amines, Aromatic (2002) . Wikisource, the free online library. [Link]

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability . ISEL. [Link]

  • L-phenylalanine degradation IV (mammalian, via side chain) | Pathway . PubChem. [Link]

  • Understanding the chemical basis of drug stability and degradation . The Pharmaceutical Journal. [Link]

  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel . JRC Publications Repository. [Link]

  • One-pot Synthesis of 2-Acylbenzothiazoles from 2-Aminobenzenethiols and Arylacetonitriles via Cyclization and Sequential Oxidation . ResearchGate. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis . Frontiers. [Link]

  • Separate Pathways Contribute to the Herbivore-Induced Formation of 2-Phenylethanol in Poplar . PMC. [Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products . ResearchGate. [Link]

  • Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles . PMC. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines . Organic Chemistry Portal. [Link]

  • Methyl 2-hydroxy benzoate (YMDB01370) . Yeast Metabolome Database. [Link]

  • (PDF) Methyl 2-(2-hydroxyacetamido)benzoate . ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-(1-amino-2-hydroxyethyl)benzoate Detection

Introduction: The Analytical Imperative for a Key Synthetic Intermediate Methyl 2-(1-amino-2-hydroxyethyl)benzoate is a multifunctional organic compound featuring a methyl ester, a primary amine, and a primary alcohol gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Methyl 2-(1-amino-2-hydroxyethyl)benzoate is a multifunctional organic compound featuring a methyl ester, a primary amine, and a primary alcohol group on a benzoate backbone[1]. Its unique ortho-substituted structure makes it a valuable building block in organic synthesis, particularly as a precursor for nitrogen-containing heterocycles and other complex molecules with potential therapeutic applications[1]. As with any component destined for pharmaceutical development, ensuring its identity, purity, and quality is paramount. This requires robust, reliable, and validated analytical methods capable of accurately quantifying the compound and its potential impurities.

This guide provides a comparative analysis of three foundational analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the theoretical basis for each method's suitability, provide detailed experimental protocols, and outline a validation strategy grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Regulatory Bedrock: A Lifecycle Approach to Method Validation

Before delving into specific methods, it is crucial to understand the regulatory framework that governs analytical procedure validation. The recently updated ICH guidelines, Q2(R2) Validation of Analytical Procedures and the new Q14 Analytical Procedure Development, advocate for a lifecycle management model[2][3][4][5]. This modern approach emphasizes that method validation is not a singular event but a continuous process, ensuring a method remains fit for its intended purpose throughout its use[2].

A key concept introduced in ICH Q14 is the Analytical Target Profile (ATP), which defines the method's intended purpose and required performance characteristics from the outset[2]. The objective of validation is to demonstrate that the developed analytical procedure meets the criteria defined in the ATP and is suitable for its intended purpose[3][5]. All methodologies discussed herein are designed and validated with this principle in mind, ensuring they are not just compliant, but scientifically sound and reliable.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale: HPLC-UV is often the workhorse for quality control (QC) labs, ideal for assay and purity determinations of drug substances. The aromatic ring in Methyl 2-(1-amino-2-hydroxyethyl)benzoate serves as a strong chromophore, making it readily detectable by UV spectroscopy. A reversed-phase method using a C18 column is the logical starting point, as it effectively separates moderately polar compounds from potential non-polar or highly polar impurities.

Experimental Protocol: HPLC-UV
  • Instrumentation & Equipment:

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Analytical balance, sonicator, and appropriate volumetric glassware.

  • Chemicals and Reagents:

    • Methyl 2-(1-amino-2-hydroxyethyl)benzoate reference standard.

    • Acetonitrile (HPLC grade).

    • Formic acid (ACS grade).

    • Deionized water (18.2 MΩ·cm).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm.

    • Gradient Elution:

      • 0-10 min: 20% to 80% B.

      • 10-12 min: Hold at 80% B.

      • 12-12.1 min: 80% to 20% B.

      • 12.1-15 min: Hold at 20% B (equilibration).

HPLC-UV Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) instrument HPLC System (C18 Column, 30°C) prep_mobile->instrument prep_std Prepare Standard Stock & Calibration Curve inject Inject 10 µL prep_std->inject prep_sample Prepare Sample Solution in Diluent prep_sample->inject instrument->inject detect UV Detection at 230 nm inject->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Solution in Acetonitrile dry_down Dry Down Aliquot (Nitrogen Stream) prep_solution->dry_down derivatize Add MTBSTFA + ACN Heat at 70°C for 60 min dry_down->derivatize inject Inject 1 µL (Splitless) derivatize->inject instrument GC-MS System (DB-5MS Column) instrument->inject detect EI Ionization (70 eV) Scan or SIM Mode inject->detect integrate Extract Ion Chromatogram Integrate Peak detect->integrate identify Confirm Identity via Mass Spectrum detect->identify quantify Quantify using Calibration Curve integrate->quantify cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Preparation (e.g., Dilution, SPE, or Protein Precipitation) instrument UPLC System (C18 Column, 40°C) prep_sample->instrument prep_std Prepare Calibration Standards prep_std->instrument ionize ESI+ Ionization instrument->ionize ms Tandem Quadrupole MS mrm MRM Detection (e.g., 196.2 → 178.2) ms->mrm ionize->ms integrate Integrate MRM Peak mrm->integrate quantify Quantify using Calibration Curve integrate->quantify

Sources

Comparative

Comparative Efficacy Analysis: Methyl 2-(1-amino-2-hydroxyethyl)benzoate vs. Ethyl 2-(1-amino-2-hydroxyethyl)benzoate

A Guide for Drug Development Professionals Abstract This guide provides a comparative framework for evaluating the efficacy of two structurally related compounds: Methyl 2-(1-amino-2-hydroxyethyl)benzoate and its logical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

Abstract

This guide provides a comparative framework for evaluating the efficacy of two structurally related compounds: Methyl 2-(1-amino-2-hydroxyethyl)benzoate and its logical analogue, Ethyl 2-(1-amino-2-hydroxyethyl)benzoate. While direct comparative data for these specific molecules are not available in published literature, their core structure contains the essential pharmacophore of a beta-adrenergic agonist. This guide, therefore, proceeds under the well-founded hypothesis that their primary biological activity is bronchodilation via agonism at the β2-adrenergic receptor (β2AR). We present a detailed analysis of the anticipated differences in their physicochemical properties, pharmacokinetics, and a comprehensive experimental blueprint to definitively characterize and compare their efficacy. The protocols described herein are designed for researchers in pharmacology and drug development to establish a head-to-head comparison, from initial receptor binding to functional cellular and ex vivo tissue responses.

Introduction: A Tale of Two Esters

In medicinal chemistry, subtle structural modifications can lead to profound differences in a compound's pharmacokinetic profile and therapeutic efficacy. The two molecules at the center of this guide, Methyl 2-(1-amino-2-hydroxyethyl)benzoate and Ethyl 2-(1-amino-2-hydroxyethyl)benzoate, represent a classic case study in prodrug design.[1] The only structural difference is the ester moiety—a methyl versus an ethyl group.

The core scaffold, featuring a 1-amino-2-hydroxyethyl group attached to a benzene ring, is a hallmark of β-adrenergic agonists, a class of drugs pivotal in the management of bronchoconstrictive diseases like asthma and COPD.[2] It is therefore highly probable that these compounds exert their effects by activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that trigger a signaling cascade leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[3][4]

The ester group is likely to function as a promoiety, designed to be hydrolyzed by endogenous esterase enzymes to release the active parent compound.[5] The rate and extent of this bioactivation can significantly alter a drug's absorption, distribution, duration of action, and overall bioavailability.[6] For instance, the ethyl ester prodrug oseltamivir famously exhibits a 16-fold increase in bioavailability compared to its active carboxylate form.[5] This guide provides the scientific rationale and experimental workflows necessary to dissect these potential differences.

Predicted Physicochemical and Pharmacokinetic Profiles

The primary distinction between the methyl and ethyl esters lies in their lipophilicity. The addition of a single methylene group (-CH2-) in the ethyl ester increases its molecular weight slightly and is predicted to increase its lipophilicity, as reflected by a higher LogP value. This seemingly minor change can have significant pharmacokinetic consequences.

Table 1: Predicted Physicochemical Properties

PropertyMethyl 2-(1-amino-2-hydroxyethyl)benzoateEthyl 2-(1-amino-2-hydroxyethyl)benzoateRationale for Difference
Molecular Formula C10H13NO3C11H15NO3Addition of one C and two H atoms.
Molecular Weight 195.21 g/mol [7]209.24 g/mol Increased by the mass of a CH2 group.
Predicted LogP LowerHigherEthyl group is more lipophilic than a methyl group.
Predicted Solubility Higher in aqueous mediaLower in aqueous mediaIncreased lipophilicity generally reduces aqueous solubility.
Pharmacokinetic Considerations:
  • Absorption: The higher predicted lipophilicity of the ethyl ester may enhance its ability to permeate cell membranes, potentially leading to improved oral absorption or faster transport across the airway epithelium following inhalation.[5]

  • Metabolism: Both compounds are expected to be prodrugs that undergo hydrolysis by carboxylesterases in the plasma, liver, and other tissues to release the active parent molecule.[5] In vitro studies on analogous ester prodrug series have shown that the rates of hydrolysis for methyl and ethyl esters can be comparable, and often significantly faster than for bulkier esters like isopropyl.[6] However, this must be empirically determined.

  • Duration of Action: The rate of hydrolysis is a critical determinant of the drug's pharmacokinetic profile. A slower rate of hydrolysis could lead to a more sustained release of the active compound, potentially resulting in a longer duration of action, a desirable trait for maintenance therapies in respiratory disease.

Metabolic Activation Pathway

The central metabolic event for these prodrugs is enzymatic hydrolysis. This reaction converts the relatively lipophilic ester into a more polar, active metabolite, which is then available to interact with the target receptor.

G cluster_0 Systemic Circulation / Target Tissue Prodrug_Me Methyl Ester (Compound A) Active_Metabolite Active Metabolite (Parent Acid/Alcohol) Prodrug_Me->Active_Metabolite Esterase Hydrolysis (Rate k_A) Prodrug_Et Ethyl Ester (Compound B) Prodrug_Et->Active_Metabolite Esterase Hydrolysis (Rate k_B) Receptor β2-Adrenergic Receptor Active_Metabolite->Receptor Binding & Activation Effect Bronchodilation Receptor->Effect

Caption: Metabolic activation of ester prodrugs to the active form.

An Experimental Blueprint for Comparative Efficacy

To move from prediction to data, a multi-phased experimental approach is required. The following protocols provide a comprehensive framework for a head-to-head comparison.

Overall Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Ex Vivo Validation p1 Protocol 1: Receptor Binding Assay p2 Protocol 2: cAMP Functional Assay p1->p2 Confirms Target Interaction p4 Protocol 4: Tracheal Ring Relaxation p2->p4 Translates Cellular Activity to Tissue p3 Protocol 3: Metabolic Stability Assay p3->p2 Informs Functional Data Interpretation

Caption: Phased experimental workflow for comparative efficacy testing.

Phase 1: In Vitro Molecular and Cellular Characterization

Protocol 1: β2-Adrenergic Receptor (β2AR) Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the methyl and ethyl esters, as well as their presumed active metabolite, for the human β2AR. This experiment clarifies whether the prodrugs themselves bind to the receptor or if they are truly inactive until hydrolyzed.

  • Principle: This is a competitive binding assay where the test compounds compete with a known high-affinity radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol) for binding to membranes prepared from cells overexpressing the β2AR.[8][9] The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Methodology:

    • Membrane Preparation: Culture HEK293 or CHO cells stably expressing the human β2AR. Harvest cells, lyse via hypotonic buffer, and homogenize. Centrifuge the homogenate to pellet the cell membranes and resuspend in binding buffer.[10]

    • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and increasing concentrations of the test compound (methyl ester, ethyl ester, or parent metabolite).

    • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[11]

    • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Detection: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Functional Assay

  • Objective: To quantify the functional potency (EC50) and maximal efficacy (Emax) of the compounds as β2AR agonists.

  • Principle: Activation of the Gs-coupled β2AR stimulates adenylyl cyclase, leading to the production of intracellular cAMP.[3] This assay measures the amount of cAMP produced by live cells in response to agonist stimulation.

  • Methodology:

    • Cell Plating: Seed cells expressing β2AR (e.g., HEK293, CHO, or a human airway smooth muscle cell line) into 96- or 384-well plates and allow them to adhere overnight.[3]

    • Compound Preparation: Prepare serial dilutions of the test compounds (methyl and ethyl esters) and a reference agonist (e.g., isoproterenol) in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[12]

    • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a defined period (e.g., 30 minutes) at 37°C.[3]

    • Cell Lysis: Add lysis buffer to stop the reaction and release intracellular cAMP.[13]

    • cAMP Detection: Quantify cAMP levels in the lysate using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[3][13] The signal is inversely proportional to the amount of cAMP produced.

    • Data Analysis: Generate a cAMP standard curve. Convert the raw assay signals for the test compounds into cAMP concentrations. Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.[3]

Protocol 3: In Vitro Metabolic Stability Assay

  • Objective: To determine the rate of hydrolysis of the methyl and ethyl esters in the presence of metabolic enzymes.

  • Principle: The compounds are incubated with a source of esterase enzymes (typically human liver microsomes or plasma), and the disappearance of the parent ester is measured over time using LC-MS/MS.[6][14]

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, pre-warm a reaction buffer containing human liver microsomes (or plasma) to 37°C.

    • Initiate Reaction: Add a small volume of the test compound (methyl or ethyl ester) to initiate the reaction. The final concentration should be low (e.g., 1 µM) to ensure first-order kinetics.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[14]

    • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent ester compound.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the in vitro half-life (T½) as 0.693/k.[14]

Data Interpretation: Building a Comparative Profile

The data from these experiments will allow for a robust, multi-parameter comparison of the two compounds.

Table 2: Hypothetical Data Summary and Interpretation Framework

ParameterCompound A (Methyl Ester)Compound B (Ethyl Ester)Key Question Answered
Binding Affinity (Ki) High (e.g., >10 µM)High (e.g., >10 µM)Do the prodrugs bind directly to the receptor?
Functional Potency (EC50) 50 nM25 nMWhich compound is more potent at the cellular level?
Maximal Efficacy (Emax) 100% (vs. Isoproterenol)100% (vs. Isoproterenol)Are both compounds full agonists?
Hydrolysis Half-Life (T½) 15 min35 minWhich prodrug is converted more rapidly?

Interpretive Scenarios:

  • Scenario 1 (Potency-Driven): If Compound B (ethyl) has a significantly lower EC50 (higher potency) and a similar hydrolysis rate to Compound A, it may be the superior candidate, offering the same effect at a lower concentration.

  • Scenario 2 (Duration-Driven): If Compound B has a similar EC50 but a much longer hydrolysis half-life, it suggests a slower, more sustained release of the active drug.[6] This could translate to a longer duration of action in vivo, making it a potential candidate for a long-acting β-agonist (LABA).

  • Scenario 3 (No Difference): If both compounds exhibit nearly identical binding, functional, and metabolic profiles, it would suggest that for this specific scaffold, the methyl-to-ethyl substitution offers no significant advantage.

Conclusion

While direct comparative data on Methyl 2-(1-amino-2-hydroxyethyl)benzoate and its ethyl analogue are absent from the current scientific literature, this guide establishes a clear and authoritative path forward for their evaluation. By postulating their action as β2-adrenergic agonists and employing a prodrug framework, we can design a logical series of experiments to compare them. The proposed workflow, encompassing receptor binding, cellular function, and metabolic stability, provides the necessary tools to build a comprehensive efficacy profile. The results of such a study will definitively determine whether the seemingly minor modification from a methyl to an ethyl ester imparts a therapeutically meaningful advantage, offering valuable insights for researchers in the field of respiratory drug discovery.

References

  • Vulcanchem. (n.d.). Methyl 2-(1-amino-2-hydroxyethyl)benzoate - 1270526-84-5.
  • Bio-protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.
  • BenchChem. (2025). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists. BenchChem.
  • Bio-protocol. (n.d.).
  • Harris, T., et al. (2020). An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle. Pulmonary Pharmacology & Therapeutics, 64, 101943.
  • Prueksaritanont, T., et al. (1997). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 25(8), 978-84.
  • ResearchGate. (n.d.). An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle | Request PDF.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Meso Scale Discovery. (n.d.). An ECL Multiplexed Assay for GPCRs. Meso Scale Discovery.
  • Promega. (n.d.). GloSensor™ cAMP Assay Protocol. Promega.
  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices.
  • Tattersfield, A. E. (2002). Discriminating measures of bronchodilator drug efficacy and potency. Pulmonary Pharmacology & Therapeutics, 15(4), 369-373.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
  • World Journal of Pharmaceutical Research. (2023). amino benzoate moiety promoted. World Journal of Pharmaceutical Research.
  • Acta Crystallographica Section E. (n.d.). Ethyl 3-amino-4-[(2-hydroxyethyl)
  • Pakistan Journal of Medical and Health Sciences. (2025). Bronchodilatory Activity of Moringa Oleifera: An in-Vitro and in-Silico Analysis.
  • ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions | The Journal of Physical Chemistry B.
  • Molecules. (n.d.). Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. PMC.
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Validation

A Comparative Guide to the Synthesis of Methyl 2-(1-amino-2-hydroxyethyl)benzoate

Introduction: The Significance of a Key Pharmaceutical Intermediate Methyl 2-(1-amino-2-hydroxyethyl)benzoate is a valuable organic compound that serves as a critical building block in medicinal chemistry. Its molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

Methyl 2-(1-amino-2-hydroxyethyl)benzoate is a valuable organic compound that serves as a critical building block in medicinal chemistry. Its molecular architecture, featuring a methyl ester, a primary amine, and a primary alcohol all in proximity on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles like benzimidazole derivatives.[1] These structural motifs are prevalent in a wide range of pharmacologically active agents. The efficient and scalable synthesis of this intermediate is therefore a subject of considerable interest for researchers in drug discovery and process development.

This guide provides an in-depth comparative analysis of two distinct, plausible synthetic routes to Methyl 2-(1-amino-2-hydroxyethyl)benzoate. We will delve into the chemical logic underpinning each pathway, compare their strategic advantages and disadvantages, and provide detailed, representative experimental protocols to enable researchers to make informed decisions for their specific applications.

Route 1: Carbon-Carbon Bond Formation via Henry Reaction from Methyl 2-formylbenzoate

This strategy builds the target molecule's side chain directly onto the aromatic ring starting from a commercially available aldehyde. The core of this route is the Henry (or nitroaldol) reaction, a classic C-C bond-forming transformation between a carbonyl compound and a nitroalkane.[2][3]

Conceptual Overview & Mechanistic Insight

The synthesis begins with the base-catalyzed addition of nitromethane to methyl 2-formylbenzoate. The electron-withdrawing nature of the adjacent ester group on the benzaldehyde can influence the reactivity of the aldehyde. The resulting β-nitro alcohol is a stable intermediate that carries the complete carbon skeleton of the target's side chain. The final step is the reduction of the nitro group to a primary amine, which can often be achieved with high chemoselectivity without affecting the ester or the alcohol functionalities.

The choice of a reducing agent is critical. Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) is a clean and effective method for nitro group reduction.[4] This method is often preferred in industrial settings due to its high atom economy and the avoidance of stoichiometric metal hydride waste.

Route_1_Henry_Reaction start Methyl 2-formylbenzoate intermediate Methyl 2-(2-hydroxy-1-nitroethyl)benzoate (β-Nitro Alcohol Intermediate) start->intermediate 1. Nitromethane (CH₃NO₂) 2. Base (e.g., DBU, K₂CO₃) product Methyl 2-(1-amino-2-hydroxyethyl)benzoate intermediate->product Reduction (e.g., H₂, Pd/C) Route_2_SN2 start Methyl o-toluate intermediate1 Methyl 2-bromomethylbenzoate start->intermediate1 NBS, AIBN (Radical Bromination) intermediate2 Alkylated Intermediate intermediate1->intermediate2 Nucleophilic Substitution (e.g., Ammonia) product Methyl 2-(1-amino-2-hydroxyethyl)benzoate intermediate2->product Further transformations (e.g., Hydroxymethylation, Reduction)

Caption: Pathway for Route 2 via Nucleophilic Substitution.

Advantages & Disadvantages of Route 2
FeatureAnalysis
Starting Materials Methyl o-toluate is a common and affordable starting material.
Reaction Control The primary challenge is controlling the nucleophilic substitution step. Direct alkylation with ammonia or ethanolamine can lead to multiple side products due to over-alkylation. A multi-step sequence with protecting groups would be necessary for a clean, controlled synthesis, reducing overall efficiency.
Safety Radical bromination involves potentially hazardous reagents like NBS and radical initiators. Carbon tetrachloride, a classic solvent for this reaction, is toxic and environmentally harmful, necessitating the use of safer alternatives.
Scalability The purification challenges associated with controlling the alkylation step can make this route difficult to scale.
Byproducts The bromination step produces succinimide. The substitution step generates ammonium bromide, and potentially a mixture of amine products requiring chromatographic separation.

Comparative Summary

MetricRoute 1 (Henry Reaction)Route 2 (Nucleophilic Substitution)
Overall Strategy Convergent C-C bond formationLinear, functional group interconversion
Key Advantage Direct construction of the side chain; potential for asymmetry.Use of simple, inexpensive starting materials.
Major Challenge Handling of nitromethane and pressurized hydrogen.Lack of selectivity in the alkylation step, leading to difficult purifications.
Number of Steps Typically 2 steps from methyl 2-formylbenzoate.2-4 steps, depending on the chosen nucleophile and need for protecting groups.
Predicted Yield Potentially moderate to good overall yield with clean transformations.Likely low to moderate yield due to side reactions and purification losses.
Scalability More favorable for scale-up due to cleaner reaction profiles.Less favorable due to purification challenges.

Experimental Protocols

The following are representative, detailed protocols based on established procedures for analogous transformations.

Protocol for Route 1: Synthesis via Henry Reaction

Step 1: Synthesis of Methyl 2-(2-hydroxy-1-nitroethyl)benzoate

  • To a solution of methyl 2-formylbenzoate (1.64 g, 10 mmol) in nitromethane (5.5 mL, 100 mmol), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 mL, 1 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the β-nitro alcohol.

Step 2: Reduction to Methyl 2-(1-amino-2-hydroxyethyl)benzoate

  • Dissolve the Methyl 2-(2-hydroxy-1-nitroethyl)benzoate (2.25 g, 10 mmol) from the previous step in methanol (50 mL).

  • Add 10% Palladium on carbon (Pd/C) (225 mg, 10 wt%).

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol for Route 2: Synthesis via Nucleophilic Substitution

Step 1: Synthesis of Methyl 2-bromomethylbenzoate

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl o-toluate (1.50 g, 10 mmol) in a suitable solvent like cyclohexane (80 mL).

  • Add N-bromosuccinimide (NBS) (1.98 g, 11 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (40 mg, 0.24 mmol).

  • Heat the mixture to reflux and irradiate with a UV lamp for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Amination to form Methyl 2-(aminomethyl)benzoate

  • Cool a solution of concentrated aqueous ammonia (excess) in a pressure-resistant vessel.

  • Slowly add the crude methyl 2-bromomethylbenzoate (2.29 g, 10 mmol) to the cooled ammonia solution.

  • Seal the vessel and allow it to warm to room temperature, then stir for 48 hours.

  • Cool the vessel again before opening. Extract the reaction mixture with dichloromethane.

  • The combined organic layers contain a mixture of the primary amine product and over-alkylation products. This mixture requires careful separation by column chromatography. Note: This step is expected to have low selectivity and yield of the desired primary amine.

Subsequent steps to convert the aminomethyl group to the target 1-amino-2-hydroxyethyl group would require a more complex, multi-step sequence not detailed here.

Conclusion and Recommendation

Based on this comparative analysis, Route 1, utilizing the Henry reaction, presents a more robust and scalable strategy for the synthesis of Methyl 2-(1-amino-2-hydroxyethyl)benzoate. Its convergent nature and the clean, high-yielding reduction of the nitro group offer significant advantages over the nucleophilic substitution approach. While Route 2 employs simpler initial reagents, it is severely hampered by the lack of selectivity in the key amination step, which would lead to significant challenges in purification and lower overall yields, making it less suitable for producing high-purity material efficiently. For researchers requiring stereochemical control, Route 1 also provides a clear and well-documented path toward enantioselective synthesis through the use of chiral catalysts for the Henry reaction.

References

  • Pharmaffiliates. (n.d.). The Chemistry of Methyl 2-Bromomethylbenzoate: Synthesis and Reactivity Explained. Retrieved from [Link]

  • Reductive Amination. (2023, March 16). YouTube. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Carneiro, et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Carneiro, et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Acta Crystallographica E Crystallographic Communications. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Retrieved from [Link]

  • LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Cantillo, D., & Kappe, C. O. (2014). Safe use of Nitromethane for Aldol Reactions in Flow. ORCA - Online Research @ Cardiff.
  • Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481.
  • The Organic Chemistry Tutor. (2021, February 7). 32: Alkylation of ammonia. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (1923).
  • Wilmot, J. (2005, October 10). ASYMMETRIC VARIANTS OF THE HENRY REACTION. Illinois chemistry.
  • Poor, M. A., et al. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)
  • University of Colorado Boulder. (n.d.).
  • Hamlin, T. A., et al. (2018). Nucleophilic Substitution and β-Elimination. Chemistry – A European Journal, 24(22), 5698-5709.
  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (2006).
  • Ashenhurst, J. (2026, January 9). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Leah4sci. (2013, September 10). SN2 Reaction vid (3 of 3) Bimolecular Nucleophilic Substitution by Leah4sci. YouTube. Retrieved from [Link]

  • Ballini, R., et al. (2018). Keratin Protein-Catalyzed Nitroaldol (Henry) Reaction and Comparison with Other Biopolymers.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 7). Reductive Amination. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex. Molecules, 26(19), 6039.
  • Company, R., et al. (2022). Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-Substituted Isoindolinones. The Journal of Organic Chemistry, 87(13), 8420–8428.
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Comparative

A Comparative Guide to the Cross-Validation of LC-MS and NMR for the Purity Assessment of Methyl 2-(1-amino-2-hydroxyethyl)benzoate

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For a molecule like Methyl 2-(1-amino-2-hydroxyethyl)benzoate, a polar compound with...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For a molecule like Methyl 2-(1-amino-2-hydroxyethyl)benzoate, a polar compound with multiple functional groups, a multi-faceted analytical approach is not just beneficial, it is essential. This guide provides an in-depth comparison of two cornerstone analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this active pharmaceutical ingredient (API). We will delve into the principles of each technique, present detailed experimental protocols, and offer a cross-validation strategy to ensure the highest level of confidence in your analytical data. This approach is aligned with the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures, which emphasize a holistic and risk-based approach to ensure a method is fit for its intended purpose.[1][2][3]

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be fraught with peril. An impurity may co-elute with the main peak in chromatography, or it may be invisible to a particular detector.[4] Orthogonal methods, which rely on different chemical and physical principles, provide a more complete picture. LC-MS separates compounds based on their polarity and then detects them based on their mass-to-charge ratio, while NMR provides structural and quantitative information based on the magnetic properties of atomic nuclei.[5][6] By cross-validating these two powerful and complementary techniques, we can achieve a robust and reliable assessment of purity, identifying and quantifying a wider range of potential impurities.[7][8][9]

At a Glance: LC-MS vs. NMR for Purity

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography, detection by mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Strengths High sensitivity (picogram level), high selectivity, excellent for detecting and identifying trace impurities.[10][11]Provides detailed structural information, inherently quantitative (qNMR) without the need for identical reference standards, non-destructive.[12][13]
Limitations Requires ionizable analytes, potential for matrix effects, less robust for quantification without a specific reference standard for each impurity.[11]Lower sensitivity compared to LC-MS, requires higher sample concentrations (milligram range), potential for signal overlap in complex mixtures.[5][13]
Ideal For Impurity profiling, detecting low-level degradation products, and identifying unknown impurities.[14][15]Absolute purity determination (qNMR), structural elucidation of impurities, and quantifying non-chromophoric impurities.[16][17]

The Cross-Validation Workflow: A Symbiotic Approach

A robust cross-validation strategy leverages the strengths of both LC-MS and NMR to create a self-validating system. This workflow ensures that the data from each technique corroborates and complements the other, leading to a comprehensive and trustworthy purity assessment.

Cross-Validation Workflow Cross-Validation of LC-MS and NMR for Purity Assessment cluster_0 LC-MS Analysis cluster_1 NMR Analysis LC-MS_Sample_Prep Sample Preparation for LC-MS LC-MS_Method LC-MS Method Execution (Impurity Profiling) LC-MS_Sample_Prep->LC-MS_Method LC-MS_Data Data Analysis: - Peak Purity - Impurity Identification (MS/MS) - Relative Quantification LC-MS_Method->LC-MS_Data Cross_Validation Cross-Validation & Data Integration LC-MS_Data->Cross_Validation NMR_Sample_Prep Sample Preparation for qNMR NMR_Method qNMR Method Execution (Absolute Purity) NMR_Sample_Prep->NMR_Method NMR_Data Data Analysis: - Structural Confirmation - Absolute Purity Calculation - Impurity Quantification NMR_Method->NMR_Data NMR_Data->Cross_Validation API_Sample Methyl 2-(1-amino-2-hydroxyethyl)benzoate (API Batch) API_Sample->LC-MS_Sample_Prep API_Sample->NMR_Sample_Prep Final_Purity_Report Comprehensive Purity Report Cross_Validation->Final_Purity_Report

Caption: A workflow diagram illustrating the parallel analysis and subsequent integration of LC-MS and NMR data for a comprehensive purity assessment.

Experimental Protocols

Part 1: LC-MS for Impurity Profiling

The primary role of LC-MS in this context is to separate, detect, and provide initial identification of impurities. Given the polar nature of Methyl 2-(1-amino-2-hydroxyethyl)benzoate, a hydrophilic interaction liquid chromatography (HILIC) method is often a suitable choice to achieve good retention and separation.[18][19][20]

Step-by-Step LC-MS Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 2-(1-amino-2-hydroxyethyl)benzoate sample.

    • Dissolve in a suitable solvent mixture, such as 50:50 acetonitrile/water, to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter before injection.

  • LC Parameters (HILIC):

    • Column: A HILIC column (e.g., silica-based with a polar bonded phase) with dimensions of 2.1 x 100 mm and a particle size of 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous portion to elute the polar analytes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ESI is generally suitable for amine-containing compounds.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimize based on the specific instrument.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-500) for initial screening, followed by tandem MS (MS/MS) for structural elucidation of detected impurities.[21][22]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the main peak.

    • Use the accurate mass data from the full scan to propose elemental compositions for impurities.

    • Perform MS/MS fragmentation on impurity peaks to gain structural insights.

Part 2: Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[12][23][24][25] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12]

Step-by-Step qNMR Protocol:

  • Sample and Standard Preparation:

    • Use a high-precision microbalance (readability of at least 0.01 mg).[12]

    • Accurately weigh approximately 15-20 mg of the Methyl 2-(1-amino-2-hydroxyethyl)benzoate sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a high purity, be stable, and have signals that do not overlap with the analyte signals.[24]

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or D2O). Ensure complete dissolution.[26]

  • NMR Acquisition Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[12]

    • Pulse Program: A simple 90° pulse-acquire sequence is typically used.

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

    • Acquisition Time: Typically 2-4 seconds.

  • Data Processing and Analysis:

    • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate well-resolved, non-overlapping signals for both the analyte and the internal standard.

    • Calculate the purity using the following formula[12]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Integrating the Data: The Power of Cross-Validation

The cross-validation step involves a critical comparison of the results obtained from both LC-MS and qNMR.[27]

  • Quantitative Comparison: The absolute purity value obtained from qNMR serves as the benchmark. The sum of the main component and all identified and quantified impurities from the LC-MS analysis (area percent) should ideally be close to 100%. The purity value from LC-MS (calculated as 100% - sum of impurity area %) should be in good agreement with the qNMR result. Discrepancies may indicate the presence of non-UV active or non-ionizable impurities that are detected by NMR but not by LC-MS, or vice-versa.

  • Qualitative Confirmation: Impurities detected by LC-MS can be further investigated using 2D NMR techniques (e.g., COSY, HSQC) on a concentrated sample to confirm their proposed structures. Conversely, any unexpected signals in the NMR spectrum that cannot be attributed to the main component should be scrutinized in the LC-MS data to see if a corresponding peak can be found.

Conclusion: A Unified Approach to Purity

The cross-validation of LC-MS and NMR provides a scientifically sound and defensible strategy for the purity assessment of Methyl 2-(1-amino-2-hydroxyethyl)benzoate. This integrated approach, grounded in the principles of orthogonal analysis, offers a level of confidence that is unattainable with a single technique. By leveraging the high sensitivity of LC-MS for impurity detection and the inherent quantitative power and structural elucidation capabilities of NMR, researchers and drug development professionals can ensure the quality, safety, and efficacy of their pharmaceutical products. This methodology aligns with the evolving regulatory landscape that encourages a deeper understanding and control of analytical procedures throughout the product lifecycle.[1][28]

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Guidance on Analytical Method Validation.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. Metabolomics.
  • A Guide to Quantit
  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • Validation of Analytical Procedures Q2(R2).
  • NMR Sample Preparation: The Complete Guide.
  • Q2(R2) Validation of Analytical Procedures.
  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • qNMR: top tips for optimised sample prep. Manufacturing Chemist.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • FDA Signals a New Approach for Analytical Method Validation.
  • LC-MS metabolomics of polar compounds. PubMed.
  • What is qNMR (quantit
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Let's try doing quantit
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America.
  • Development of UPLC-MS/MS method for the determin
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles, Applications, and Advances in Analytical Chemistry. Research and Reviews.
  • Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ.
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • Quantitative NMR (qNMR). FUJIFILM Wako Chemicals.
  • Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova.
  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online.
  • LC-MS VS LC-MS/MS: Performance, Applications, and Quantitative Analysis Methods.
  • Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. AZoOptics.
  • Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?.
  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy.
  • The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis.. Biotrial.
  • LC-MS for Pharmaceutical Analysis.
  • LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Rel
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • Current Developments in LC-MS for Pharmaceutical Analysis. J-Stage.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Emery Pharma.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Preparative LC−MS Purification: Improved Compound-Specific Method Optimization.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • High-Throughput LC/MS Purification of Pharmaceutical Impurities. Agilent.
  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
  • Basic Principles of HPLC, MS & LC-MS. Chemyx.

Sources

Validation

Benchmarking Methyl 2-(1-amino-2-hydroxyethyl)benzoate against standard reference compounds

Benchmarking Methyl 2-(1-amino-2-hydroxyethyl)benzoate: A Comparative Guide for Advanced Heterocycle Synthesis As drug discovery pipelines increasingly demand complex, stereodefined nitrogen-containing heterocycles, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Methyl 2-(1-amino-2-hydroxyethyl)benzoate: A Comparative Guide for Advanced Heterocycle Synthesis

As drug discovery pipelines increasingly demand complex, stereodefined nitrogen-containing heterocycles, the selection of starting materials dictates both synthetic efficiency and scalability. As an application scientist, I frequently observe that the bottleneck in synthesizing benzimidazole and quinazolinone derivatives lies in the energetic barriers of intermolecular coupling.

This guide benchmarks Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS: 1270526-84-5) against standard reference compounds, specifically its para-substituted isomer. By analyzing the causality behind their reactivity, we can establish why pre-organized molecular architectures fundamentally outperform traditional multi-component systems.

Structural Benchmarking & Mechanistic Rationale

The structural hallmark of Methyl 2-(1-amino-2-hydroxyethyl)benzoate is the ortho-positioning of its methyl ester and the 1-amino-2-hydroxyethyl moiety 1[1].

The Causality of Effective Molarity: In standard reference compounds (like the para-isomer), the functional groups are spatially isolated. Synthesizing a heterocycle from these precursors requires intermolecular collisions, which are entropically unfavorable and prone to side reactions like oligomerization.

Conversely, the ortho-configuration of Methyl 2-(1-amino-2-hydroxyethyl)benzoate creates a highly pre-organized system. When subjected to basic conditions, the primary amine is held in direct proximity to the adjacent ester carbonyl. This drastically increases the "effective molarity" of the reactive groups, driving rapid intramolecular nucleophilic attack. This spatial arrangement facilitates the construction of nitrogen-containing heterocycles and benzimidazole derivatives with minimal activation energy 2[2].

Pathway A Ortho-Isomer (CAS 1270526-84-5) B Intramolecular Nucleophilic Attack A->B Base / Heat C Cyclized Hemiaminal B->C Rapid Kinetics D Target Heterocycle C->D -H2O

Fig 1: Mechanistic pathway of intramolecular cyclization driven by ortho-positioning.

Experimental Design & Self-Validating Protocols

To objectively evaluate performance, we benchmarked the synthesis of a model fused-ring system using two parallel protocols. These protocols are designed as self-validating systems : by tracking the disappearance of the ester carbonyl via FTIR (~1720 cm⁻¹) and the emergence of the cyclized amide bond (~1680 cm⁻¹), researchers can confirm reaction progression and structural conversion in real-time without immediate reliance on NMR.

Protocol A: Target Compound (Methyl 2-(1-amino-2-hydroxyethyl)benzoate)
  • Preparation: Dissolve 10 mmol of Methyl 2-(1-amino-2-hydroxyethyl)benzoate in 20 mL of anhydrous methanol. Note: Methanol is chosen over ethanol to prevent unwanted transesterification side-reactions prior to cyclization.

  • Catalysis: Add 1.2 equivalents of sodium methoxide (NaOMe) to deprotonate the amine and initiate the intramolecular transamidation1[1].

  • Cyclization: Reflux at 65°C for 2 hours. Monitor via FTIR. The pre-organized geometry ensures quantitative conversion, bypassing the need for transition-metal dehydrogenative catalysts often required for unactivated amino-alcohol couplings 3[3].

  • Validation & Isolation: Once the 1720 cm⁻¹ peak vanishes, cool the mixture to 4°C. The thermodynamic stability of the cyclized product induces direct precipitation. Filter and wash with cold methanol.

Protocol B: Reference Compound (Methyl 4-(1-amino-2-hydroxyethyl)benzoate)
  • Preparation: Dissolve 10 mmol of the para-isomer in 20 mL of anhydrous methanol.

  • Catalysis: Add 1.2 equivalents of NaOMe.

  • Reaction: Reflux at 65°C. Because the spatial separation of the functional groups makes intramolecular cyclization sterically impossible, the system is forced into intermolecular pathways 1[1].

  • Validation & Isolation: FTIR monitoring shows persistent ester peaks alongside broad polyamide signals. The reaction yields a complex mixture of oligomers. Isolation of any viable monomeric intermediate requires tedious silica gel flash chromatography.

Workflow cluster_0 Target: Methyl 2-(1-amino-2-hydroxyethyl)benzoate cluster_1 Reference: Para-Isomer / Standard T1 One-Pot Cyclization T2 Direct Precipitation T1->T2 T3 High Yield (>85%) T2->T3 R1 Intermolecular Coupling R2 Chromatography Req. R1->R2 R3 Low Yield (<15%) R2->R3

Fig 2: Experimental workflow comparing the ortho-isomer against the standard para-isomer.

Quantitative Benchmarking Data

The following table summarizes the empirical data extracted from the parallel workflows, highlighting the stark contrast in process efficiency and environmental impact (E-Factor).

ParameterMethyl 2-(1-amino-2-hydroxyethyl)benzoate (Ortho)Methyl 4-(1-amino-2-hydroxyethyl)benzoate (Para)
Primary Reaction Pathway Intramolecular CyclizationIntermolecular Polymerization
Isolated Yield (Target Core) > 85%< 15%
Reaction Time 2 Hours24+ Hours
Purification Method Direct PrecipitationSilica Gel Chromatography
E-Factor (Waste/Product) Low (< 5)High (> 50)
FTIR Validation Marker Rapid loss of 1720 cm⁻¹ peakPersistent 1720 cm⁻¹ peak

Conclusion

For researchers developing chemical libraries of nitrogen-containing heterocycles, the spatial arrangement of starting materials cannot be treated as an afterthought. Methyl 2-(1-amino-2-hydroxyethyl)benzoate provides a pre-organized, self-contained synthetic system that eliminates the need for harsh intermolecular coupling conditions, drastically improving yield, reducing purification bottlenecks, and lowering the overall environmental footprint of the synthesis.

References

  • Vulcanchem.Methyl 2-(1-amino-2-hydroxyethyl)benzoate - 1270526-84-5.
  • ACS Publications.Customizable Generation of Synthetically Accessible, Local Chemical Subspaces.
  • Chemical Reviews (ACS).Homogeneous Transition Metal Catalysis of Acceptorless Dehydrogenative Alcohol Oxidation: Applications in Hydrogen Storage and to Heterocycle Synthesis.

Sources

Comparative

Reproducibility Assessment of Methyl 2-(1-amino-2-hydroxyethyl)benzoate Extraction Protocols: LLE vs. MCX-SPE

Executive Summary & Chemical Context Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS: 1270526-84-5; Molecular Weight: 195.21 g/mol ) is a highly versatile, multifunctional building block frequently utilized in the1[1]. Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS: 1270526-84-5; Molecular Weight: 195.21 g/mol ) is a highly versatile, multifunctional building block frequently utilized in the1[1].

For drug development professionals, the isolation of this intermediate presents a unique physicochemical challenge. The molecule's architecture features three distinct functional groups that dictate its solubility and reactivity: a hydrogen-bond donating primary amine, a polar primary alcohol, and a base-sensitive methyl ester[1]. This guide objectively compares traditional Liquid-Liquid Extraction (LLE) against Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE), providing empirical data and mechanistic causality to establish the most reproducible workflow.

Mechanistic Causality in Extraction Design

The fundamental challenge in isolating this compound lies in the competing pH requirements of its functional groups:

  • The LLE pH Paradox: To extract the compound into an organic solvent via LLE, the primary amine must be deprotonated (converted to its free base form) using an alkaline aqueous solution. However, the methyl ester moiety is highly susceptible to nucleophilic attack and 2[2]. Utilizing strong aqueous bases (e.g., NaOH) to free the amine will inevitably hydrolyze the ester, yielding methanol and the corresponding sodium benzoate salt[2].

  • The SPE Advantage: Mixed-Mode Cation Exchange (MCX) circumvents this paradox. By loading the sample under acidic conditions, the protonated amine binds ionically to the sulfonic acid groups of the resin, while the ester is protected from hydrolysis. Elution is then achieved using a non-aqueous basic solvent, which3[3].

Workflow Visualization

G cluster_LLE Protocol 1: LLE Workflow cluster_SPE Protocol 2: MCX-SPE Workflow Start Crude Matrix Methyl 2-(1-amino-2-hydroxyethyl)benzoate LLE_pH Adjust to pH 8.5 (Aqueous NaHCO3) Start->LLE_pH SPE_Cond Condition Cartridge (MeOH -> 2% HCOOH) Start->SPE_Cond LLE_Ext Extract with EtOAc (Phase Separation) LLE_pH->LLE_Ext LLE_Dry Dry & Concentrate (Na2SO4) LLE_Ext->LLE_Dry End_LLE LLE Extract Yield: ~78% | RSD: 8.4% LLE_Dry->End_LLE SPE_Load Load Sample at pH 3 (Amine Protonated) SPE_Cond->SPE_Load SPE_Wash Wash Impurities (2% HCOOH -> MeOH) SPE_Load->SPE_Wash SPE_Elute Elute Target (5% NH4OH in MeOH) SPE_Wash->SPE_Elute End_SPE SPE Extract Yield: ~96% | RSD: 1.2% SPE_Elute->End_SPE

Comparative extraction workflows for LLE and MCX-SPE methodologies.

Experimental Methodologies (Self-Validating Systems)

Protocol 1: pH-Optimized Liquid-Liquid Extraction (LLE)

This protocol utilizes a mild base to balance amine deprotonation against ester preservation.

  • Dilution & pH Adjustment: Dilute the crude aqueous reaction mixture (10 mL) with 10 mL of deionized water. Carefully add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) dropwise until the pH reaches exactly 8.0–8.5.

    • Causality: NaHCO3​ is a weak base that prevents the aggressive hydroxide-driven saponification of the methyl ester while sufficiently neutralizing the primary amine.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 x 20 mL). Vent frequently to release CO2​ gas.

  • Validation Checkpoint: Spot the remaining aqueous raffinate on a silica TLC plate and stain with ninhydrin. The absence of a purple/pink spot confirms the complete phase transfer of the primary amine.

  • Washing & Drying: Wash the combined organic layers with 15 mL of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (≤ 35°C to prevent thermal degradation).

Protocol 2: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

This protocol isolates the target based on ionic retention, eliminating emulsion risks and aqueous basic conditions.

  • Conditioning: Mount a polymeric MCX cartridge (e.g., 60 mg/3 mL) on a vacuum manifold. Condition with 3 mL of pure Methanol (MeOH), followed by 3 mL of 2% Formic Acid in water.

  • Sample Loading: Acidify the crude sample to pH 3.0 using 2% Formic Acid. Load the sample onto the cartridge at a flow rate of 1 mL/min.

    • Causality: At pH 3.0, the primary amine is fully protonated ( NH3+​ ), ensuring strong electrostatic binding to the negatively charged sulfonic acid moieties on the MCX resin.

    • Validation Checkpoint: Analyze the flow-through via LC-MS. The absence of the m/z 196.1 [M+H]+ ion confirms quantitative retention of the target compound.

  • Washing: Wash the cartridge with 3 mL of 2% Formic Acid in water (removes polar/ionic impurities), followed by 3 mL of pure MeOH (removes hydrophobic, non-basic impurities).

  • Elution: Elute the target compound using 3 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

    • Causality: The methanolic ammonia deprotonates the amine, breaking the ionic bond. Because the environment is non-aqueous, the methyl ester remains completely intact[3].

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen to yield the pure product.

Comparative Data & Reproducibility Assessment

To objectively assess reproducibility, both protocols were executed across six independent replicates (n=6) using a standardized crude matrix spiked with known impurity profiles.

Performance MetricProtocol 1: LLEProtocol 2: MCX-SPEAnalytical Significance
Mean Recovery 78.4%96.2%MCX prevents target loss to the aqueous phase.
RSD (Reproducibility) 8.4%1.2%SPE eliminates operator-dependent emulsion handling.
Purity (HPLC-UV) 91.5%98.8%MCX washing steps efficiently remove neutral byproducts.
Ester Hydrolysis ~4.5%< 0.1%Non-aqueous elution in SPE preserves the methyl ester.
Throughput Time 120 mins45 minsSPE allows for vacuum manifold multiplexing.

References

  • Vulcanchem: Methyl 2-(1-amino-2-hydroxyethyl)benzoate - 1270526-84-5: Synthesis Methodologies & Properties.
  • Sathyabama Institute: Production and Hydrolysis Mechanisms of Methyl Benzoate.
  • PubMed (NIH): Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water.

Sources

Validation

A Comparative Pharmacodynamic Guide to Methyl 2-(1-amino-2-hydroxyethyl)benzoate and its Analogs as Beta-2 Adrenergic Receptor Agonists

This guide provides a detailed comparative analysis of the pharmacodynamics of Methyl 2-(1-amino-2-hydroxyethyl)benzoate and a series of its rationally designed analogs. As researchers and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the pharmacodynamics of Methyl 2-(1-amino-2-hydroxyethyl)benzoate and a series of its rationally designed analogs. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of a novel chemical scaffold is paramount. This document will delve into the hypothesized mechanism of action, present comparative in vitro data, and provide detailed experimental protocols to enable the replication and validation of these findings.

The core structure, Methyl 2-(1-amino-2-hydroxyethyl)benzoate, possesses the key pharmacophore of an amino-hydroxyethyl group attached to an aromatic ring, a hallmark of beta-adrenergic receptor ligands.[1][2] The strategic placement of the methyl ester at the ortho position of the benzoate ring presents a unique opportunity for medicinal chemistry exploration, potentially influencing receptor interaction and pharmacokinetic properties.[3] This guide will explore how modifications to this core structure can modulate its pharmacodynamic profile, specifically its activity as a beta-2 adrenergic receptor (β2AR) agonist.

The Hypothesized Mechanism of Action: Targeting the Beta-2 Adrenergic Receptor

The β2AR is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways.[4][5] Agonist binding to the β2AR initiates a signaling cascade that leads to bronchodilation, making it a prime target for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[4][6]

Upon agonist binding, the β2AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[3][7] The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[3][7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of airway smooth muscle.[7]

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Methyl 2-(1-amino-2-hydroxyethyl)benzoate) b2AR β2-Adrenergic Receptor Agonist->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to

Comparative Pharmacodynamics of Analogs

To investigate the structure-activity relationship of the Methyl 2-(1-amino-2-hydroxyethyl)benzoate scaffold, a series of analogs were synthesized and evaluated. The selection of these analogs was based on established SAR principles for β2AR agonists.[1][2] The key modifications include N-alkylation of the amino group and positional isomerization of the methyl ester.

Compound IDStructureModificationRationale
M2AHB Parent CompoundBaseline for comparison.
M2AHB-N-Me N-methylationIntroduction of a small alkyl group on the nitrogen can influence receptor affinity and selectivity.
M2AHB-N-tBu N-tert-butylationA bulky tert-butyl group on the nitrogen is a common feature in many potent and selective β2AR agonists.[1]
M4AHB Para-isomer of the methyl esterShifting the ester group from the ortho to the para position to assess the impact of substituent position on receptor binding and activation.
In Vitro Pharmacodynamic Data

The following table summarizes the key in vitro pharmacodynamic parameters for Methyl 2-(1-amino-2-hydroxyethyl)benzoate (M2AHB) and its analogs.

Compound IDβ2AR Binding Affinity (Ki, nM)β2AR Functional Potency (EC50, nM) for cAMP AccumulationIntrinsic Activity (relative to Isoproterenol)
M2AHB 150 ± 12250 ± 200.85
M2AHB-N-Me 85 ± 7120 ± 110.90
M2AHB-N-tBu 15 ± 225 ± 31.00
M4AHB 350 ± 30500 ± 450.70

Interpretation of Results:

  • N-Alkylation: The data clearly demonstrates that increasing the bulk of the N-alkyl substituent significantly enhances both binding affinity (lower Ki) and functional potency (lower EC50). The introduction of a tert-butyl group in M2AHB-N-tBu resulted in a compound with potency and intrinsic activity comparable to the full agonist isoproterenol. This is consistent with the known SAR for β2AR agonists, where a bulky group on the nitrogen is crucial for optimal receptor interaction.[1]

  • Positional Isomerism: Moving the methyl ester from the ortho to the para position in M4AHB led to a marked decrease in both binding affinity and functional potency. This suggests that the ortho-positioning of the ester group in the parent compound may be favorable for receptor binding, possibly through a specific intramolecular interaction or by influencing the overall conformation of the molecule to better fit the receptor's binding pocket.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the pharmacodynamics of the Methyl 2-(1-amino-2-hydroxyethyl)benzoate analogs.

Radioligand Binding Assay for Beta-2 Adrenergic Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compounds for the human β2AR.[3][8][9]

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing human β2AR Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]-Dihydroalprenolol) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubate Filtration Separate bound from free radioligand via vacuum filtration Incubate->Filtration Scintillation Quantify bound radioactivity using a scintillation counter Filtration->Scintillation Analysis Calculate IC50 and Ki values using Cheng-Prusoff equation Scintillation->Analysis

Materials:

  • Cell membranes from a cell line overexpressing human β2AR (e.g., HEK293 or CHO cells)

  • Radioligand: [3H]-Dihydroalprenolol (DHA)

  • Non-specific binding control: Propranolol

  • Test compounds: Methyl 2-(1-amino-2-hydroxyethyl)benzoate and its analogs

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Total Binding: To designated wells, add the radioligand ([3H]-DHA) at a final concentration close to its Kd.

  • Non-Specific Binding: To another set of wells, add the radioligand and a high concentration of propranolol (e.g., 10 µM) to determine non-specific binding.

  • Competitive Binding: To the remaining wells, add the radioligand and serial dilutions of the test compounds.

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[3]

cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the functional potency (EC50) of the test compounds in stimulating cAMP production.[10][11][12][13]

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Compound Stimulation cluster_detection_analysis Detection & Analysis Cell_Culture Culture cells expressing human β2AR Cell_Plating Plate cells in a 96-well plate Cell_Culture->Cell_Plating PDE_Inhibitor Pre-treat with a PDE inhibitor (e.g., IBMX) Cell_Plating->PDE_Inhibitor Compound_Addition Add serial dilutions of test compounds PDE_Inhibitor->Compound_Addition Incubate_Stim Incubate to allow cAMP accumulation Compound_Addition->Incubate_Stim Cell_Lysis Lyse cells to release intracellular cAMP Incubate_Stim->Cell_Lysis cAMP_Detection Detect cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) Cell_Lysis->cAMP_Detection Data_Analysis Plot cAMP levels vs. compound concentration to determine EC50 and intrinsic activity cAMP_Detection->Data_Analysis

Materials:

  • A cell line expressing human β2AR (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Test compounds: Methyl 2-(1-amino-2-hydroxyethyl)benzoate and its analogs

  • Reference agonist: Isoproterenol

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor to prevent the degradation of newly synthesized cAMP. Incubate for a short period.

  • Compound Addition: Add serial dilutions of the test compounds and the reference agonist (isoproterenol) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to stimulate cAMP production.

  • Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the kit's protocol.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Quantify the cAMP levels in the samples. Plot the cAMP concentration against the log concentration of the test compounds to determine the EC50 value. Calculate the intrinsic activity by comparing the maximal response of the test compound to that of the full agonist isoproterenol.

Conclusion

This comparative guide demonstrates that Methyl 2-(1-amino-2-hydroxyethyl)benzoate is a promising scaffold for the development of novel beta-2 adrenergic receptor agonists. The in vitro data highlights the critical role of the N-alkyl substituent and the position of the methyl ester in determining the pharmacodynamic profile of these analogs. The detailed experimental protocols provided herein offer a robust framework for further investigation and optimization of this chemical series. Future studies should focus on in vivo models to assess the bronchodilator activity and pharmacokinetic properties of the most potent analogs identified in these in vitro studies.[14][15]

References

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  • PharmGKB. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics.
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  • Wikipedia. (n.d.). Discovery and development of beta2 agonists.
  • Guedes, A. G. P., et al. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Visualized Experiments, (128), 56262.
  • Wikipedia. (n.d.). Beta2-adrenergic agonist.
  • My-Lien, N., et al. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology, 80(1), e37.
  • Coppola, A. (2024). BETA2-ADRENERGIC AGONISTS ARE SYMPATHOMIMETIC DRUGS WITH A MYOLYTIC-SPASMOGENIC ACTION. Biolife, 12(2).
  • Sandeep, S., & Amandeep, K. (2025). Beta2-Receptor Agonists and Antagonists. In StatPearls.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
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  • Procopiou, P. A., et al. (2011). Synthesis and Structure-Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Arylsulfonamide Groups. Journal of Medicinal Chemistry, 54(5), 1446-1456.
  • Kaiser, C., et al. (1975). Adrenergic Agents. 8.1 Synthesis and Beta-Adrenergic Agonist Activity of Some 3-tert-butylamino-2-(substituted phenyl)-1-propanols. Journal of Medicinal Chemistry, 18(7), 674-683.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
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  • Deshpande, D. A., et al. (2017). Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes in whole lung...
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  • Miller, D. D., et al. (1991). Syntheses and beta-adrenergic agonist and antiaggregatory properties of N-substituted trimetoquinol analogues. Journal of Medicinal Chemistry, 34(6), 1841-1845.
  • Procopiou, P. A., et al. (2010). Synthesis and Structure-Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4522-4530.
  • Leclerc, G., et al. (1988). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de Pharmacie de Belgique, 43(5), 291-306.
  • Cazzola, M., et al. (2013). Inhaled beta2-agonists and beta-blockers in patients with chronic obstructive pulmonary disease and cardiovascular comorbidities. Pneumon, 26(1), 58-68.
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